Propargyl-PEG4-mesyl ester
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O7S/c1-3-4-15-5-6-16-7-8-17-9-10-18-11-12-19-20(2,13)14/h1H,4-12H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJMXBLFTREVCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCOCCOCCOCCOCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Propargyl-PEG4-mesyl ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive protocol for the synthesis of Propargyl-PEG4-mesyl ester, a heterobifunctional linker valuable in bioconjugation and pharmaceutical research. The molecule features a terminal alkyne (propargyl group) for click chemistry reactions and a mesyl group, which is an excellent leaving group for nucleophilic substitution reactions.[1][2][3] This dual functionality allows for the precise and efficient linkage of diverse molecular entities.
Core Synthesis Strategy
The primary route for synthesizing this compound involves the mesylation of the terminal hydroxyl group of Propargyl-PEG4-alcohol. This reaction converts the poorly reactive hydroxyl group into a highly reactive mesylate group, making the molecule susceptible to nucleophilic attack.[4][5] The synthesis is typically a one-step process that is straightforward and can be performed with high efficiency.
The overall reaction is as follows:
Propargyl-PEG4-alcohol + Methanesulfonyl Chloride --(Base)--> this compound
Experimental Protocol: Mesylation of Propargyl-PEG4-alcohol
This protocol details the conversion of Propargyl-PEG4-alcohol to this compound using methanesulfonyl chloride (MsCl) and a tertiary amine base, such as triethylamine (B128534) (TEA).
Materials:
-
Propargyl-PEG4-alcohol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Propargyl-PEG4-alcohol (1.0 eq.). Dissolve the alcohol in anhydrous dichloromethane (DCM).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Base: Slowly add triethylamine (1.5 eq.) to the stirred solution.
-
Addition of Mesylating Agent: Add methanesulfonyl chloride (1.2 eq.) dropwise to the reaction mixture at 0 °C.
-
Reaction: Stir the reaction at 0 °C for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). If the reaction is incomplete, it can be allowed to warm to room temperature and stirred for an additional 2 hours.[6]
-
Work-up: Upon completion of the reaction, quench the reaction by adding deionized water. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash successively with deionized water and brine solution.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification (Optional): The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound.
| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents | Purity |
| Propargyl-PEG4-alcohol | 232.27 | 1.0 | >95% |
| Methanesulfonyl chloride (MsCl) | 114.55 | 1.2 | >98% |
| Triethylamine (TEA) | 101.19 | 1.5 | >99% |
Synthesis Workflow Diagram
The following diagram illustrates the chemical transformation from Propargyl-PEG4-alcohol to this compound.
Caption: Synthesis of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Propargyl-PEG4-Ms, 173205-72-6 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organic-synthesis.com [organic-synthesis.com]
Mechanism of action of Propargyl-PEG4-mesyl ester
An In-depth Technical Guide to the Mechanism of Action of Propargyl-PEG4-mesyl ester
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, specific applications and detailed experimental data for this compound are not extensively documented in peer-reviewed scientific literature. This guide is therefore based on the well-established principles of reactivity for its constituent functional groups: a terminal alkyne (propargyl group) and a methanesulfonyl ester (mesyl ester). The experimental protocols and quantitative data provided are representative examples derived from similar chemical transformations and should be adapted and optimized for specific applications.
Core Mechanism of Action
This compound is a heterobifunctional linker designed for two-step sequential or parallel bioconjugation reactions. Its structure consists of a propargyl group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a tetraethylene glycol (PEG4) spacer to enhance aqueous solubility, and a mesyl ester group that acts as an excellent leaving group in nucleophilic substitution reactions.
Nucleophilic Substitution via the Mesyl Ester Group
The mesyl (methanesulfonyl) group is a highly effective leaving group in SN2 (bimolecular nucleophilic substitution) reactions.[1] This is due to the stability of the resulting mesylate anion, which is resonance-stabilized. In a biological context, this allows for the covalent modification of nucleophilic residues on proteins and other biomolecules.
The primary targets for alkylation by the mesyl ester on a protein are the side chains of specific amino acids:
-
Cysteine: The thiol group (-SH) of cysteine is a potent nucleophile and readily attacks the carbon adjacent to the mesyl group, displacing the mesylate and forming a stable thioether bond.
-
Lysine (B10760008): The primary amine (-NH2) on the side chain of lysine can also act as a nucleophile to form a secondary amine linkage. The reactivity is pH-dependent, as the amine must be deprotonated to be nucleophilic.
-
Histidine: The imidazole (B134444) side chain of histidine can also be alkylated.
-
N-terminus: The alpha-amine of the protein's N-terminus is another potential site for modification.
The general mechanism is a concerted, single-step SN2 reaction characterized by the backside attack of the nucleophile, leading to an inversion of stereochemistry at the electrophilic carbon.[2]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal propargyl group is a key component for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[3] The most common of these is the copper(I)-catalyzed reaction with an azide-functionalized molecule to form a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is highly specific and does not cross-react with other functional groups found in biological systems, making it ideal for the second step in a bioconjugation workflow.
Data Presentation
As specific data for this compound is not available, the following tables provide representative data for the types of reactions it undergoes.
Table 1: Representative Conditions and Yields for Mesylate Alkylation of Amino Acid Side Chains
| Nucleophile | Reagent Example | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference (Illustrative) |
| Cysteine Thiol | mPEG-Mesylate | PBS (pH 7.4) | - | 25 | 2-4 | >90 | General Knowledge |
| Lysine Amine | mPEG-Mesylate | Bicarbonate Buffer (pH 8.5) | - | 25 | 4-12 | 60-80 | General Knowledge |
| N-terminus Amine | mPEG-Mesylate | Bicarbonate Buffer (pH 8.5) | - | 25 | 4-12 | 50-70 | General Knowledge |
Table 2: Representative Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Component | Concentration |
| Alkyne-modified protein | 1-10 mg/mL |
| Azide-containing molecule | 1.5 - 5 equivalents |
| CuSO₄ | 0.1 - 1 equivalents |
| Sodium Ascorbate (B8700270) (reductant) | 1 - 5 equivalents |
| Ligand (e.g., THPTA, TBTA) | 1 - 2 equivalents |
| Solvent | PBS, Tris buffer |
| Temperature | 4 - 25 °C |
| Time | 1 - 12 h |
Experimental Protocols
The following are generalized, hypothetical protocols. Optimization is required for any new system.
Protocol 1: Covalent Labeling of a Cysteine Residue on a Protein
-
Protein Preparation: Prepare the protein of interest in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.2-7.4. If the target cysteine is in a disulfide bond, it must first be reduced using a reagent like DTT or TCEP, followed by removal of the reducing agent via dialysis or a desalting column.
-
Reagent Preparation: Dissolve this compound in a compatible organic solvent like DMSO or DMF to create a 10-100 mM stock solution.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubation: Gently mix the reaction and incubate at room temperature or 4°C for 2 to 12 hours. The optimal time should be determined empirically.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule with a free thiol, such as β-mercaptoethanol or DTT, to consume any excess mesyl ester.
-
Purification: Remove unreacted linker and byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
Characterization: Confirm conjugation using techniques such as SDS-PAGE (which will show a mass shift), mass spectrometry (MALDI-TOF or ESI-MS), or HPLC.
Protocol 2: Click Chemistry Reaction on a Propargyl-Labeled Protein
-
Reagent Preparation:
-
Prepare a stock solution of the azide-containing molecule (e.g., an azide-functionalized fluorophore or drug) in water or DMSO.
-
Prepare a stock solution of copper(II) sulfate (B86663) (CuSO₄) in water (e.g., 50 mM).
-
Prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM).
-
Prepare a stock solution of a copper-chelating ligand like THPTA in water (e.g., 50 mM).
-
-
Click Reaction:
-
To the solution of the propargyl-labeled protein from Protocol 1, add the azide-containing molecule (1.5-5 equivalents).
-
In a separate tube, premix the CuSO₄ and THPTA solutions. Add this to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation: Incubate the reaction at room temperature for 1 to 4 hours, protected from light if using a fluorescent azide.
-
Purification: Purify the final conjugate using SEC, dialysis, or TFF to remove the catalyst and excess reagents.
-
Characterization: Analyze the final product by SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy (if a chromophore was attached) to confirm successful conjugation.
Visualizations
Reaction Mechanisms
Caption: Core reaction mechanisms of this compound.
Experimental Workflow
Caption: General experimental workflow for two-step bioconjugation.
Conceptual Application: PROTAC Formation
References
Propargyl-PEG4-Mesyl Ester: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG4-mesyl ester is a heterobifunctional linker commonly employed in bioconjugation and drug delivery applications. Its structure incorporates a propargyl group for click chemistry reactions, a tetraethylene glycol (PEG4) spacer to enhance hydrophilicity, and a mesyl (methanesulfonyl) ester as a reactive leaving group for nucleophilic substitution. Understanding the solubility and stability of this linker is critical for its effective use in experimental design, ensuring reproducibility and the successful development of novel therapeutics and research tools. This technical guide provides an in-depth overview of the solubility and stability characteristics of this compound, including experimental protocols for their determination.
Chemical Structure and Properties
This compound is a liquid at room temperature with a molecular weight of approximately 310.11 g/mol . The PEG4 chain significantly influences its physicochemical properties, particularly its solubility.
Caption: Key Properties of this compound.
Solubility Profile
The solubility of this compound is a key consideration for its handling and use in various reaction conditions. The presence of the hydrophilic PEG4 chain generally imparts good solubility in a range of aqueous and organic solvents.
Qualitative Solubility
Based on data for structurally related compounds, this compound is expected to be soluble in a variety of common laboratory solvents. The PEG units are known to increase the solubility of molecules in aqueous environments[1]. A similar compound, Propargyl-PEG4-acid, is reported to be soluble in water, dimethyl sulfoxide (B87167) (DMSO), dichloromethane (B109758) (DCM), and dimethylformamide (DMF)[2].
| Solvent Class | Example Solvents | Expected Solubility |
| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Soluble |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble |
| Chlorinated | Dichloromethane (DCM) | Soluble |
Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)
To obtain precise solubility values, the shake-flask method is a reliable and widely used technique[3][4].
References
Propargyl-PEG4-mesyl ester: A Versatile Linker for Advanced Bioconjugation in Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG4-mesyl ester is a heterobifunctional linker that has emerged as a critical tool in the field of bioconjugation, particularly in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its unique chemical architecture, featuring a terminal alkyne group, a polyethylene (B3416737) glycol (PEG) spacer, and a mesylate leaving group, offers a versatile platform for the precise and stable linkage of biomolecules to small molecule drugs or other moieties of interest. The tetraethylene glycol (PEG4) spacer is a key component, enhancing the aqueous solubility and improving the pharmacokinetic properties of the resulting conjugates. This guide provides a comprehensive overview of the applications, experimental considerations, and underlying principles of utilizing this compound in drug development.
Core Properties and Mechanism of Action
This compound is characterized by two distinct reactive functionalities:
-
Propargyl Group: The terminal alkyne (propargyl) group serves as a handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient, specific, and biocompatible, allowing for the formation of a stable triazole linkage with an azide-modified molecule.[1][2]
-
Mesyl Ester Group: The mesylate (methanesulfonyl) group is an excellent leaving group, making the terminal carbon atom susceptible to nucleophilic substitution. This allows for the covalent attachment of the linker to nucleophiles such as thiols (e.g., from cysteine residues in proteins) or amines (e.g., from lysine (B10760008) residues).[1][2]
The PEG4 spacer offers several advantages, including increased hydrophilicity, which can help to mitigate aggregation of hydrophobic drugs and improve the overall solubility of the bioconjugate.[3] The length of the PEG linker is also a critical parameter in the design of complex molecules like PROTACs, as it influences the formation and stability of the ternary complex.[4]
Applications in Drug Development
The bifunctional nature of this compound makes it an ideal linker for the construction of complex therapeutic modalities.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells. The linker plays a crucial role in the stability and efficacy of an ADC. This compound can be employed in a multi-step conjugation strategy. First, the mesylate group can be reacted with a nucleophilic residue on the antibody, such as a cysteine or lysine. Subsequently, an azide-modified cytotoxic drug can be attached to the antibody-linker conjugate via CuAAC. This approach allows for a controlled and site-specific conjugation, leading to more homogeneous ADCs with a defined drug-to-antibody ratio (DAR).[5][6]
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[7][8] A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. The linker's length and composition are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[4][7] this compound can be used to synthesize PROTACs by sequentially attaching the target protein ligand and the E3 ligase ligand to the two ends of the linker. For instance, one ligand could be attached via nucleophilic substitution of the mesylate, and the other via a click reaction to the propargyl group. The PEG4 spacer provides the necessary flexibility and length to span the distance between the two proteins.[3][9]
Experimental Protocols (Illustrative Examples)
The following are illustrative protocols for the use of this compound in the synthesis of ADCs and PROTACs. These are generalized procedures and will require optimization for specific molecules and applications.
Protocol 1: Two-Step Antibody-Drug Conjugation
Step 1: Antibody-Linker Conjugation
-
Antibody Preparation: Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-10 mg/mL. If targeting cysteine residues, ensure they are reduced using a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine).
-
Reaction Setup: Add a 5-20 fold molar excess of this compound (dissolved in a compatible organic solvent like DMSO) to the antibody solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid denaturation of the antibody.
-
Incubation: Incubate the reaction mixture at 4°C to room temperature for 2-12 hours with gentle agitation.
-
Purification: Remove the excess linker by size-exclusion chromatography (SEC) or dialysis against a suitable buffer.
-
Characterization: Characterize the antibody-linker conjugate by methods such as mass spectrometry (to confirm linker attachment) and UV-Vis spectroscopy (to determine protein concentration).
Step 2: Payload Attachment via Click Chemistry
-
Reaction Mixture: To the purified antibody-linker conjugate, add a 2-5 fold molar excess of the azide-modified cytotoxic payload.
-
Catalyst Preparation: Prepare a fresh solution of a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., TBTA) in a suitable buffer.
-
Click Reaction: Add the catalyst solution to the antibody-linker and payload mixture. Incubate at room temperature for 1-4 hours.
-
Purification: Purify the final ADC using SEC or hydrophobic interaction chromatography (HIC) to remove unreacted payload and catalyst.
-
Characterization: Characterize the final ADC for drug-to-antibody ratio (DAR) using HIC-HPLC or mass spectrometry, and assess its purity and aggregation state by SEC.
Protocol 2: PROTAC Synthesis
Step 1: Attachment of the First Ligand
-
Reaction Setup: Dissolve the first ligand (containing a nucleophilic group) and a slight molar excess (1.1-1.5 equivalents) of this compound in an anhydrous aprotic solvent (e.g., DMF or acetonitrile).
-
Base Addition: Add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to facilitate the reaction.
-
Incubation: Stir the reaction mixture at room temperature to 50°C for 2-24 hours, monitoring the progress by LC-MS.
-
Purification: Upon completion, quench the reaction and purify the mono-functionalized linker-ligand conjugate by flash chromatography or preparative HPLC.
Step 2: Attachment of the Second Ligand via Click Chemistry
-
Reaction Mixture: Dissolve the purified product from Step 1 and a slight molar excess of the second ligand (azide-modified) in a suitable solvent mixture (e.g., t-butanol/water).
-
Catalyst Addition: Add a copper(I) source and a reducing agent (e.g., CuSO₄ and sodium ascorbate).
-
Incubation: Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.
-
Purification: Purify the final PROTAC molecule by preparative HPLC.
-
Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and NMR.
Quantitative Data Summary
The following tables provide representative quantitative data for ADCs and PROTACs developed using PEG-based linkers. It is important to note that these values are illustrative and the performance of a conjugate with this compound will be dependent on the specific antibody, payload, and target.
Table 1: Representative Data for Antibody-Drug Conjugates
| Parameter | Typical Value Range | Analytical Method |
| Drug-to-Antibody Ratio (DAR) | 2 - 8 | HIC-HPLC, Mass Spectrometry |
| Conjugation Efficiency | 50 - 90% | HPLC, UV-Vis Spectroscopy |
| In vitro Cytotoxicity (IC50) | 0.1 - 100 nM | Cell-based viability assays |
| In vivo Tumor Growth Inhibition | Varies with model | Xenograft animal models |
Table 2: Representative Data for PROTACs
| Parameter | Typical Value Range | Analytical Method |
| Protein Degradation (Dmax) | > 80% | Western Blot, Mass Spectrometry |
| Half-maximal Degradation Conc. (DC50) | 1 - 500 nM | Western Blot, In-Cell Western |
| Ternary Complex Formation (Kd) | 10 - 500 nM | SPR, ITC, FRET |
| Cellular Permeability (Papp) | Varies | PAMPA, Caco-2 assays |
Visualizations
Signaling Pathways
Experimental Workflows
Conclusion
This compound is a powerful and versatile chemical tool for the construction of advanced bioconjugates in drug discovery and development. Its well-defined structure, featuring orthogonal reactive handles and a beneficial PEG spacer, facilitates the synthesis of homogeneous and potent ADCs and PROTACs. While the specific experimental conditions require careful optimization for each application, the principles and general protocols outlined in this guide provide a solid foundation for researchers and scientists working at the forefront of targeted therapeutics. The continued development and application of such sophisticated linkers will undoubtedly drive the next generation of precision medicines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C12H22O7S | CID 57523407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. fluorochem.co.uk [fluorochem.co.uk]
Propargyl-PEG4-mesyl ester: A Technical Guide for Researchers
CAS Number: 173205-72-6
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of Propargyl-PEG4-mesyl ester. This heterobifunctional linker is a valuable tool in the field of bioconjugation, particularly in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Chemical Properties and Data
This compound is a molecule featuring a terminal alkyne group (propargyl) and a methanesulfonyl (mesyl) ester, connected by a hydrophilic tetraethylene glycol (PEG4) spacer. This unique structure allows for sequential or orthogonal conjugation strategies. The propargyl group is amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," while the mesyl group is an excellent leaving group for nucleophilic substitution reactions.[1] The PEG4 linker enhances the aqueous solubility of the molecule and the resulting conjugates.[1]
| Property | Value | Source |
| CAS Number | 173205-72-6 | N/A |
| Molecular Formula | C₁₂H₂₂O₇S | PubChem |
| Molecular Weight | 310.37 g/mol | PubChem |
| Appearance | Liquid | Fluorochem |
| Purity | ≥95% | BroadPharm |
| Boiling Point | 432.8 °C | Fluorochem |
| Density | 1.179 g/mL | Fluorochem |
| Storage Conditions | -20°C | BroadPharm |
Key Applications in Research and Drug Development
The bifunctional nature of this compound makes it a versatile tool for covalently linking different molecular entities. Its primary applications lie in the construction of complex biomolecules for therapeutic and research purposes.
-
Antibody-Drug Conjugates (ADCs): This linker can be used to attach cytotoxic drugs to monoclonal antibodies. The mesyl group can react with nucleophilic residues on the antibody (e.g., lysine (B10760008) or cysteine side chains), and the alkyne group can then be used to conjugate an azide-modified drug payload via click chemistry. This allows for the targeted delivery of potent drugs to cancer cells.
-
Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. This compound can serve as the central linker connecting a ligand that binds to the target protein and another ligand that binds to an E3 ligase. The flexibility and hydrophilicity of the PEG4 chain can be crucial for optimal ternary complex formation and subsequent protein degradation.
-
Bioconjugation and Surface Modification: The linker can be used to attach biomolecules to surfaces, nanoparticles, or other macromolecules. For instance, the mesyl group can be used to immobilize the linker on a surface, leaving the propargyl group available for the subsequent attachment of a molecule of interest via click chemistry.
Experimental Protocols
The following are detailed methodologies for the two primary types of reactions involving this compound. These are generalized protocols and may require optimization for specific substrates and applications.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-containing molecule to the propargyl group of this compound.
Materials:
-
This compound
-
Azide-functionalized molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable organic solvent
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Dissolve the azide-functionalized molecule in a compatible solvent (e.g., water, DMSO) to a final concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a fresh 1 M stock solution of sodium ascorbate in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-functionalized molecule to your desired final concentration in PBS.
-
Add this compound to the reaction mixture at a 1.1 to 2-fold molar excess over the azide.
-
Add THPTA to the reaction mixture to a final concentration of 5 times the copper concentration.
-
Add CuSO₄ to the reaction mixture to a final concentration of 100-500 µM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or other suitable analytical techniques.
-
-
Purification:
-
Purify the conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC to remove unreacted reagents and byproducts.
-
Nucleophilic Substitution with a Thiol-Containing Molecule
This protocol describes the reaction of the mesyl group of this compound with a thiol-containing molecule, such as a cysteine residue in a protein.
Materials:
-
This compound
-
Thiol-containing molecule (e.g., protein with accessible cysteine residues)
-
Phosphate (B84403) buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0)
-
Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds, if necessary
-
DMSO or other suitable organic solvent
Procedure:
-
Preparation of Reactants:
-
If working with a protein, ensure that the cysteine residues are reduced. This can be achieved by incubating the protein with a 10-fold molar excess of TCEP for 1 hour at room temperature.
-
Dissolve this compound in DMSO to a final concentration of 100 mM.
-
-
Reaction Setup:
-
In a reaction vessel, dissolve the thiol-containing molecule in the phosphate buffer.
-
Add the this compound solution to the reaction mixture. A 10- to 50-fold molar excess of the linker over the thiol is typically used. The final concentration of DMSO should be kept below 10% (v/v) to avoid protein denaturation.
-
-
Incubation:
-
Incubate the reaction at room temperature for 2-24 hours. The reaction can be monitored by LC-MS to check for the formation of the desired conjugate.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small molecule thiol, such as β-mercaptoethanol or N-acetylcysteine, to react with any excess linker.
-
Purify the conjugate using a suitable method like size-exclusion chromatography or dialysis to remove unreacted linker and quenching agent.
-
Visualizing Workflows and Pathways
The following diagrams illustrate the key reactions and applications of this compound.
References
An In-Depth Technical Guide to Propargyl-PEG4-mesyl Ester: Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propargyl-PEG4-mesyl ester is a heterobifunctional linker molecule integral to the advancement of bioconjugation and drug delivery systems. Its unique architecture, featuring a terminal propargyl group for "click chemistry" and a reactive mesyl group for nucleophilic substitution, allows for the precise and efficient covalent attachment of diverse molecular entities. The incorporated tetraethylene glycol (PEG4) spacer enhances solubility and biocompatibility, making it an invaluable tool in the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive overview of the structure, physicochemical properties, and synthesis of this compound. It further details experimental protocols for its characterization and application in bioconjugation, and contextualizes its use within relevant signaling pathways in drug development.
Molecular Structure and Physicochemical Properties
This compound, with the IUPAC name 2-(2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethoxy)ethyl methanesulfonate, is a well-defined, monodisperse PEG linker. Its structure combines the functionalities of an alkyne and a sulfonate ester, separated by a hydrophilic PEG chain.
Below is a summary of its key physicochemical properties:
| Property | Value | Reference |
| CAS Number | 1233816-83-5 | N/A |
| Molecular Formula | C12H22O7S | N/A |
| Molecular Weight | 310.36 g/mol | N/A |
| Appearance | Liquid | [1] |
| Purity | Typically ≥98% | [1] |
| Boiling Point | 432.8 °C | [1] |
| Relative Density | 1.179 | [1] |
| Solubility | Soluble in water, DMSO, DCM, DMF | [2] |
| Storage | Recommended at -20°C | [3] |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from tetraethylene glycol. The first step involves the propargylation of one of the terminal hydroxyl groups, followed by the mesylation of the other.
Detailed Experimental Protocol
Step 1: Synthesis of O-(prop-2-yn-1-yl)tetraethylene glycol (Propargyl-PEG4-alcohol)
-
Materials:
-
Tetraethylene glycol
-
Propargyl bromide
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve tetraethylene glycol (1 equivalent) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium hydride (1.1 equivalents) portion-wise to the solution.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0°C and add propargyl bromide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding deionized water.
-
Extract the aqueous layer with dichloromethane (B109758) (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure Propargyl-PEG4-alcohol.
-
Step 2: Mesylation of Propargyl-PEG4-alcohol
-
Materials:
-
Propargyl-PEG4-alcohol (from Step 1)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (B128534) (TEA)
-
Methanesulfonyl chloride (MsCl)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
-
-
Dissolve Propargyl-PEG4-alcohol (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere.[4]
-
Cool the mixture to 0°C in an ice bath.[4]
-
Add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution.[4]
-
Allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 12-16 hours.[4]
-
Quench the reaction with deionized water.[5]
-
Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.[5]
-
If necessary, the product can be further purified by column chromatography.
-
Characterization
The purity and identity of the synthesized this compound should be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the propargyl group (a triplet for the acetylenic proton and a doublet for the methylene (B1212753) protons adjacent to the alkyne), the PEG backbone (a complex multiplet), and the mesyl group (a singlet for the methyl protons).[4] The appearance of a downfield shifted methylene proton resonance adjacent to the mesylate group confirms the successful mesylation.[4]
-
¹³C NMR: The carbon NMR will show distinct signals for the carbons of the propargyl, PEG, and mesyl groups.
High-Performance Liquid Chromatography (HPLC)
HPLC can be used to assess the purity of the final product. A typical method would involve a C18 reverse-phase column with a gradient elution of water and acetonitrile, with UV detection. The desired product should appear as a single major peak.
Applications in Bioconjugation and Drug Development
The bifunctional nature of this compound makes it a versatile linker for conjugating a wide range of molecules.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne of the propargyl group readily participates in CuAAC, a highly efficient and specific "click chemistry" reaction, with azide-functionalized molecules (e.g., proteins, peptides, small molecule drugs).[3]
General Protocol for CuAAC:
-
Materials:
-
This compound
-
Azide-functionalized molecule
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
-
-
Procedure:
-
Dissolve the azide-functionalized molecule and this compound in the aqueous buffer.
-
Prepare a premix of CuSO4 and the ligand.
-
Add the CuSO4/ligand premix to the reaction mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
The resulting conjugate can be purified by size-exclusion chromatography or other appropriate methods.
-
Nucleophilic Substitution
The mesyl group is an excellent leaving group, allowing for nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and hydroxyls. This enables the conjugation of the linker to proteins (via lysine (B10760008) or cysteine residues), drugs, or other molecules bearing these functional groups.[3]
General Protocol for Nucleophilic Substitution with an Amine:
-
Materials:
-
This compound
-
Amine-containing molecule
-
Apolar aprotic solvent (e.g., DMF or DMSO)
-
Non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)
-
-
Procedure:
-
Dissolve the amine-containing molecule in the solvent.
-
Add DIPEA to the solution.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
The product can be purified by preparative HPLC.
-
Role in Targeted Drug Delivery and Signaling Pathways
This compound is particularly valuable in the construction of targeted drug delivery systems. For instance, in the development of a PROTAC, this linker can be used to connect a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of the target protein.
A relevant example is the targeting of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer. A PROTAC could be designed to degrade a key kinase in this pathway, such as PI3K or mTOR.
Conclusion
This compound is a powerful and versatile chemical tool for researchers in drug development and the life sciences. Its well-defined structure, bifunctional reactivity, and the beneficial properties of the PEG spacer make it an ideal linker for creating sophisticated bioconjugates and targeted therapeutics. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate its effective application in the laboratory, ultimately contributing to the advancement of novel therapeutic strategies.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. N-(Propargyl-PEG4-carbonyl)-N-bis(PEG1-methyl ester), 2112732-01-9 | BroadPharm [broadpharm.com]
- 3. Propargyl-PEG4-Ms, 173205-72-6 | BroadPharm [broadpharm.com]
- 4. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Propargyl-PEG4-mesyl ester molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Propargyl-PEG4-mesyl ester, a bifunctional linker crucial in bioconjugation and drug delivery systems. It details the molecule's chemical properties, functional applications, and a generalized experimental protocol for its use.
Core Molecular Data
This compound is a versatile molecule featuring a terminal alkyne group and a mesylate leaving group, separated by a hydrophilic tetraethylene glycol (PEG4) spacer. This structure allows for sequential or orthogonal conjugation strategies.
| Property | Value | Source |
| Chemical Formula | C12H22O7S | [1][2] |
| Molecular Weight | 310.36 g/mol | [3] |
| IUPAC Name | 2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl methanesulfonate | [1] |
| CAS Number | 1233816-83-5 | [1] |
| Purity | Typically ≥95% | |
| Appearance | Liquid | [1] |
Functional Characteristics and Applications
This compound's unique structure underpins its utility in several advanced biochemical applications:
-
Bifunctional Linking: The molecule possesses two distinct reactive sites. The propargyl group, with its terminal alkyne, readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions.[4][5] This allows for the stable and specific conjugation to molecules bearing an azide (B81097) group. The mesylate group is an excellent leaving group in nucleophilic substitution reactions, enabling covalent linkage to nucleophiles such as thiols or amines.[4][5]
-
PEG Spacer: The polyethylene (B3416737) glycol (PEG) spacer is hydrophilic, which enhances the solubility of the molecule and its conjugates in aqueous environments.[4][5] This property is particularly advantageous in biological systems, preventing aggregation and improving the pharmacokinetic profile of labeled biomolecules.
-
PROTAC Synthesis: This linker is utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker's length and flexibility are critical for optimal ternary complex formation between the ligase, the target, and the PROTAC.
Experimental Protocols
The following is a generalized protocol for the conjugation of a protein to a small molecule using this compound. This protocol assumes a two-step process: first, the reaction of the mesylate group with a thiol on the protein, followed by a click chemistry reaction with an azide-modified small molecule.
Step 1: Thiol-Mesylate Conjugation
-
Protein Preparation: Dissolve the thiol-containing protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.5) to a final concentration of 1-5 mg/mL. If necessary, reduce any disulfide bonds using a mild reducing agent like TCEP and subsequently remove the reducing agent by dialysis or buffer exchange.
-
Linker Preparation: Prepare a stock solution of this compound in a dry, water-miscible organic solvent such as DMSO or DMF.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The reaction should be incubated at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.
-
Purification: Remove the excess, unreacted linker by size-exclusion chromatography (SEC) or dialysis against the reaction buffer.
Step 2: Azide-Alkyne Click Chemistry
-
Reagent Preparation:
-
Prepare a stock solution of the azide-modified small molecule in DMSO.
-
Prepare a stock solution of a copper(I) catalyst, such as copper(II) sulfate (B86663) premixed with a reducing agent like sodium ascorbate, or a pre-formed copper(I) complex with a ligand like TBTA.
-
-
Click Reaction: To the purified alkyne-modified protein from Step 1, add the azide-modified small molecule (1.5-5 molar equivalents relative to the protein). Subsequently, add the copper(I) catalyst solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature.
-
Final Purification: Purify the final protein-small molecule conjugate using an appropriate chromatography method, such as SEC or affinity chromatography, to remove excess reagents and byproducts.
Diagrams
References
The Role of PEGylated Linkers in Revolutionizing Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dawn of a New Era in Drug Efficacy and Safety
The advent of PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, has marked a significant milestone in pharmaceutical development. This in-depth technical guide explores the critical role of PEGylated linkers in drug discovery, offering insights into their application, the quantitative impact on drug performance, and the methodologies behind their use. By enhancing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents, PEGylated linkers are pivotal in creating more effective and safer medicines.[1][2][3]
The Core Principles of PEGylation in Drug Delivery
PEGylation is a widely adopted strategy to improve the therapeutic index of drugs, from small molecules to large biologics. The covalent attachment of PEG chains imparts several desirable properties that address common challenges in drug development.
Key Advantages of PEGylation:
-
Enhanced Pharmacokinetics: PEGylation significantly prolongs the in vivo circulation time of drugs.[2][4][5][6] The hydrophilic PEG chain creates a hydration shell around the drug molecule, increasing its hydrodynamic radius. This larger size reduces renal clearance, a primary elimination pathway for smaller molecules.[1][2]
-
Improved Stability and Solubility: The PEG linker protects the drug from enzymatic degradation and can increase the solubility of hydrophobic molecules, facilitating their administration and distribution in the aqueous environment of the bloodstream.[1][7]
-
Reduced Immunogenicity: By masking the surface of protein-based drugs, PEGylation can reduce their recognition by the immune system, thereby lowering the risk of an immunogenic response.[2][8]
-
Controlled Drug Release: The choice of linker chemistry allows for either stable, long-circulating conjugates or environmentally sensitive linkers that release the active drug at the target site in response to specific physiological triggers like pH or enzyme concentrations.
Types of PEGylated Linkers and Their Applications
The versatility of PEG linkers stems from the ability to modify their structure to suit specific drug delivery needs. The choice of linker type is critical in optimizing the performance of a PEGylated drug.
-
Homobifunctional PEG Linkers: These linkers possess identical reactive groups at both ends and are primarily used for cross-linking molecules.
-
Heterobifunctional PEG Linkers: Featuring different reactive groups at each terminus, these are the most common type of linkers in drug development. They allow for the precise and controlled conjugation of two different molecules, such as a drug and a targeting ligand (e.g., an antibody).
-
Cleavable PEG Linkers: These linkers are designed to break under specific physiological conditions, such as the low pH of endosomes or the presence of specific enzymes within a target cell. This triggered release is a cornerstone of targeted therapies like Antibody-Drug Conjugates (ADCs).[9]
-
Non-Cleavable PEG Linkers: These provide a stable, permanent connection between the drug and the carrier molecule. The payload is released upon degradation of the antibody backbone.[10]
Quantitative Impact of PEGylation on Drug Performance
The benefits of PEGylation are not merely qualitative. The following tables summarize the quantitative improvements observed in key drug performance parameters.
Table 1: Enhancement of Drug Half-Life through PEGylation
| Therapeutic Agent | Native Half-Life | PEGylated Half-Life | Fold Increase | Reference |
| Adenosine Deaminase (ADA) | A few minutes | 48-72 hours | >1000 | [4] |
| Filgrastim (G-CSF) | 3.5 - 3.8 hours | 42 hours | ~11-12 | [4] |
| Recombinant Factor VIII | 12 hours | 13.4 - 14.7 hours | ~1.1-1.2 | [4] |
| Interferon-α | - | 5-10 fold longer than native | 5-10 | [1] |
| rhTIMP-1 | 1.1 hours | 28 hours | ~25 | [5][6] |
Table 2: Improvement of Drug Solubility with PEG Linkers
| Poorly Soluble Drug | Carrier | Solubility Enhancement | Reference |
| Simvastatin | PEG 12000 | Significant increase (24.83 µg/mL vs 8.74 µg/mL for intact drug) | [7] |
| Nimesulide | PEG 4000 / PEG 6000 | 3.2 to 3.7-fold increase in dissolution after 15 minutes | |
| Saxagliptine hydrochloride | PEG 4000 | Cumulative release of 99.49% vs 35.82% for pure drug | |
| Probucol | LA-PEG | 84614.3% increase in 1% concentration | [11] |
| Ciprofloxacin | LA-PEG | 562.7% increase in 2% concentration | [11] |
| Unmodified [68Ga]Ga-Flu-1 | PEG8 | LogD7.4 value decreased from -2.64 to -4.23, indicating enhanced water solubility. | [12] |
Table 3: Reduction in Immunogenicity of PEGylated Biologics
| Biologic | PEGylation Strategy | Observed Reduction in Immunogenicity | Reference |
| L-asparaginase (Oncaspar®) | Covalent attachment of PEG | Reduces hypersensitivity reactions in leukemia patients. | [1] |
| Certolizumab pegol | 40 kDa branched PEG | Designed to reduce immunogenicity, though some patients still develop anti-drug antibodies. | [8] |
| General Therapeutic Proteins | Masking of antigenic epitopes | PEGylation can shield immunogenic protein epitopes from the immune system. | [1] |
| Plegridy® (PEGylated Interferon beta-1a) | - | Decrease in neutralizing antibody incidence compared to non-PEGylated Avonex®. |
Signaling Pathways and Experimental Workflows
The targeted nature of many modern therapeutics means that understanding their interaction with cellular signaling pathways is crucial. PEGylated linkers play a vital role in delivering drugs to these pathways.
Signaling Pathway: PEGylated Interferon and the Wnt/β-catenin Pathway
PEGylated interferon (Peg-IFN) has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in hepatocellular carcinoma. This inhibition is mediated by the upregulation of the nuclear export factor RanBP3, leading to the nuclear export of β-catenin and subsequent downregulation of its transcriptional activity.
Signaling Pathway: Targeting the PI3K/mTOR Pathway in Cancer Therapy
The PI3K/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[13][14] PEGylated nanoparticles and other drug delivery systems are being developed to deliver inhibitors that target key components of this pathway, such as PI3K and mTOR itself.[14][][16][17]
Experimental Workflow: Preclinical Development of a PEGylated Therapeutic
The preclinical development of a PEGylated drug follows a structured workflow to ensure safety and efficacy before clinical trials.
Experimental Workflow: Antibody-Drug Conjugate (ADC) Production with a PEG Linker
The production of an ADC is a multi-step process that requires precise control over each reaction to ensure a homogenous and effective final product.[18][19]
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for key experiments involving PEGylated linkers.
Protocol 1: Amine-Reactive PEGylation using an NHS-Ester PEG Linker
This protocol describes the non-specific conjugation of an NHS-ester activated PEG to primary amines (e.g., lysine (B10760008) residues) on a protein.
Materials:
-
Protein to be PEGylated (e.g., Bovine Serum Albumin)
-
NHS-Ester PEG reagent
-
Amine-free buffer (e.g., 0.1 M Phosphate-Buffered Saline, pH 7.2-8.0)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the amine-free buffer via dialysis or a desalting column.
-
PEG Reagent Preparation: Immediately before use, dissolve the NHS-Ester PEG reagent in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mg/mL). The NHS-ester moiety is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved PEG reagent to the protein solution. The optimal molar ratio should be determined empirically. Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-50 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted PEG and byproducts by size exclusion chromatography, dialysis, or another suitable purification method.
-
Characterization: Analyze the purified PEGylated protein using SDS-PAGE and Size Exclusion Chromatography (see Protocols 3 and 4) to determine the degree of PEGylation and purity.
Protocol 2: Thiol-Reactive PEGylation using a Maleimide-PEG Linker
This protocol outlines the site-specific conjugation of a maleimide-activated PEG to a free thiol group (e.g., a cysteine residue) on a protein.
Materials:
-
Protein with at least one free thiol group
-
Maleimide-PEG reagent
-
Thiol-free buffer (e.g., Phosphate buffer, pH 6.5-7.5, containing EDTA to prevent disulfide bond formation)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the thiol-containing protein in the thiol-free buffer. If the protein has disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) and subsequently remove the reducing agent using a desalting column.
-
PEG Reagent Preparation: Immediately before use, dissolve the Maleimide-PEG reagent in the reaction buffer to create a stock solution.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved Maleimide-PEG reagent to the protein solution. Gently mix and incubate for 2-4 hours at room temperature or overnight at 4°C.
-
Purification: Remove unreacted PEG reagent by size exclusion chromatography or dialysis.
-
Characterization: Analyze the purified PEGylated protein using SDS-PAGE and Size Exclusion Chromatography (see Protocols 3 and 4) to confirm conjugation and assess purity.
Protocol 3: Characterization of PEGylated Proteins by SDS-PAGE
SDS-PAGE is used to visualize the increase in molecular weight of a protein after PEGylation.
Materials:
-
Polyacrylamide gels (appropriate percentage to resolve the native and PEGylated protein)
-
SDS-PAGE running buffer
-
Sample loading buffer (e.g., Laemmli buffer)
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or silver stain
-
Destaining solution
Procedure:
-
Sample Preparation: Mix a small aliquot of the native protein, the PEGylation reaction mixture, and the purified PEGylated protein with sample loading buffer. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load the prepared samples and molecular weight standards into the wells of the polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
Staining: After electrophoresis, remove the gel and stain it with Coomassie Brilliant Blue or silver stain to visualize the protein bands.
-
Destaining: Destain the gel until the protein bands are clearly visible against a clear background.
-
Analysis: Compare the migration of the PEGylated protein to the native protein. A successful PEGylation will result in a band shift to a higher apparent molecular weight. The degree of PEGylation can be qualitatively assessed by the distribution of bands.
Protocol 4: Characterization of PEGylated Conjugates by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius and is used to assess the purity of a PEGylated conjugate and detect any aggregation.[20][21]
Materials:
-
SEC column with an appropriate molecular weight separation range
-
HPLC or FPLC system
-
Mobile phase (e.g., Phosphate-Buffered Saline)
-
Native protein and purified PEGylated protein samples
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Injection: Inject a known concentration of the native protein and the purified PEGylated protein onto the column.
-
Chromatographic Separation: Run the mobile phase at a constant flow rate to elute the proteins. Larger molecules will elute earlier than smaller molecules.
-
Detection: Monitor the elution profile using a UV detector (typically at 280 nm for proteins).
-
Analysis: Compare the chromatograms of the native and PEGylated proteins. The PEGylated protein should elute earlier (at a shorter retention time) than the native protein due to its larger hydrodynamic radius. The peak shape and the presence of any additional peaks can be used to assess the purity and the extent of aggregation of the conjugate.
Conclusion
PEGylated linkers have become an indispensable tool in modern drug discovery, enabling the development of therapeutics with improved efficacy, safety, and patient compliance. The ability to tailor the properties of these linkers provides a powerful platform for optimizing drug performance across a wide range of therapeutic modalities. As research continues to advance, we can expect to see even more innovative applications of PEGylated linkers, further revolutionizing the landscape of medicine.
References
- 1. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 2. Extending Drug Half-Life through PEGylation - Creative Biolabs [half-life-extension.creative-biolabs.com]
- 3. PEGylation for Peptide Stability & Half-Life - Creative Peptides [creative-peptides.com]
- 4. kinampark.com [kinampark.com]
- 5. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
- 7. brieflands.com [brieflands.com]
- 8. Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 10. purepeg.com [purepeg.com]
- 11. skemman.is [skemman.is]
- 12. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PI3K and mTOR signaling pathways in cancer: new data on targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeting mTOR as a Cancer Therapy: Recent Advances in Natural Bioactive Compounds and Immunotherapy | MDPI [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]
- 21. contractlaboratory.com [contractlaboratory.com]
Methodological & Application
Application Notes and Protocols for Propargyl-PEG4-Mesyl Ester in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG4-mesyl ester is a heterobifunctional linker that plays a crucial role in modern bioconjugation and drug development, particularly in the construction of complex biomolecules such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This linker possesses two distinct reactive functionalities: a propargyl group and a mesyl ester.
The terminal alkyne of the propargyl group enables covalent modification with azide-containing molecules via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The mesyl group serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the facile conjugation to primary and secondary amines, thiols, or hydroxyls found on proteins, peptides, and other biomolecules. The integrated polyethylene (B3416737) glycol (PEG4) spacer enhances aqueous solubility, reduces aggregation, and minimizes non-specific binding of the resulting conjugate.
These application notes provide detailed protocols for a sequential, two-step conjugation strategy involving an initial nucleophilic substitution reaction followed by a copper-catalyzed click chemistry reaction.
Data Presentation
The following tables summarize the key quantitative parameters for the sequential conjugation reactions. The data presented are representative values based on typical reaction efficiencies for nucleophilic substitution on PEG-mesylates and copper-catalyzed azide-alkyne cycloadditions. Actual yields may vary depending on the specific substrates and reaction conditions.
Table 1: Representative Reaction Conditions and Yields for Nucleophilic Substitution
| Parameter | Condition | Typical Yield (%) |
| Reactants | ||
| This compound | 1.5 - 5.0 molar equivalents | - |
| Amine-containing substrate (e.g., peptide) | 1.0 molar equivalent | - |
| Solvent | Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) | - |
| Base | N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 5.0 molar equivalents) | - |
| Temperature | Room Temperature (20-25 °C) | 75 - 90% |
| Reaction Time | 4 - 16 hours | - |
Table 2: Representative Reaction Conditions and Yields for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Parameter | Condition | Typical Yield (%) |
| Reactants | ||
| Propargylated Substrate (from Step 1) | 1.0 molar equivalent | - |
| Azide-containing molecule | 1.1 - 1.5 molar equivalents | - |
| Catalyst System | ||
| Copper(II) Sulfate (CuSO₄) | 0.1 - 0.2 molar equivalents | - |
| Sodium Ascorbate (B8700270) | 0.5 - 1.0 molar equivalents | - |
| Ligand (e.g., THPTA or TBTA) | 0.2 - 0.5 molar equivalents | - |
| Solvent | Phosphate-Buffered Saline (PBS) / DMSO co-solvent | - |
| Temperature | Room Temperature (20-25 °C) | 85 - 98% |
| Reaction Time | 1 - 4 hours | - |
Experimental Protocols
Protocol 1: Nucleophilic Substitution of an Amine-Containing Molecule with this compound
This protocol describes the conjugation of this compound to a molecule containing a primary or secondary amine, such as a peptide or a small molecule ligand.
Materials:
-
This compound
-
Amine-containing substrate
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
-
Mass spectrometer for characterization
Procedure:
-
Dissolution of Substrate: Dissolve the amine-containing substrate (1.0 equivalent) in anhydrous DMF.
-
Addition of Base: Add DIPEA (3.0 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Addition of Linker: Dissolve this compound (1.5 equivalents) in a small amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Reaction Incubation: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by LC-MS.
-
Quenching and Purification: Upon completion, quench the reaction by adding a small amount of water. Purify the propargylated product by RP-HPLC.
-
Characterization: Confirm the identity and purity of the product by mass spectrometry. Lyophilize the pure fractions to obtain the final product.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the click chemistry reaction between the propargylated molecule from Protocol 1 and an azide-containing molecule.
Materials:
-
Propargylated substrate (from Protocol 1)
-
Azide-containing molecule
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl Sulfoxide (DMSO)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 100 mM in water)
-
Sodium Ascorbate stock solution (e.g., 200 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)
-
Size-exclusion chromatography (SEC) or RP-HPLC system for purification
Procedure:
-
Preparation of Reactants: Dissolve the propargylated substrate (1.0 equivalent) in PBS. Dissolve the azide-containing molecule (1.2 equivalents) in DMSO.
-
Reaction Mixture Assembly: In a reaction vessel, combine the solution of the propargylated substrate with the solution of the azide-containing molecule. Adjust the final DMSO concentration to be less than 10% (v/v) if working with sensitive biomolecules.
-
Preparation of Catalyst Premix: In a separate tube, mix the CuSO₄ stock solution (0.1 equivalents) with the THPTA stock solution (0.2 equivalents). Let it stand for 2 minutes.
-
Initiation of Click Reaction: Add the CuSO₄/THPTA premix to the reaction mixture, followed by the freshly prepared sodium ascorbate solution (0.5 equivalents).
-
Reaction Incubation: Gently mix the reaction and allow it to proceed at room temperature for 2 hours. Protect the reaction from light if using fluorescently labeled molecules.
-
Purification: Purify the final conjugate using an appropriate method such as SEC to remove excess reagents or RP-HPLC for higher resolution separation.
-
Characterization: Characterize the purified conjugate by LC-MS and other relevant analytical techniques to confirm its identity, purity, and integrity.
Mandatory Visualizations
Caption: Sequential reaction workflow for bioconjugation.
Caption: Detailed experimental workflow.
Application Notes and Protocols for Propargyl-PEG4-Mesyl Ester in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the drug payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, and efficacy. Propargyl-PEG4-mesyl ester is a bifunctional linker designed for ADC development, featuring a propargyl group for "click chemistry" attachment of a drug payload and a mesyl ester group for covalent attachment to the antibody. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the resulting ADC.[1][2]
This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of ADCs.
Properties of this compound
This compound is a heterobifunctional linker with the following key features:
-
Propargyl Group: A terminal alkyne group that enables the attachment of an azide-modified drug payload via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4] These "click chemistry" reactions are highly efficient and bioorthogonal.
-
PEG4 Spacer: A hydrophilic tetraethylene glycol spacer that increases the aqueous solubility of the linker and the final ADC, which can help to prevent aggregation.[1][5] The PEG spacer can also create steric hindrance, potentially reducing aggregation at high drug-to-antibody ratios (DAR).[1]
-
Mesyl Ester Group: A methanesulfonyl ester that acts as a good leaving group in nucleophilic substitution reactions, allowing for covalent attachment to nucleophilic amino acid residues on the antibody.[6]
| Property | Value | Reference |
| Molecular Formula | C10H18O6S | [1] |
| Molecular Weight | 266.3 g/mol | [1] |
| Appearance | Liquid | [3] |
| Solubility | Soluble in water, DMSO, DMF | [1] |
| Storage | -20°C | [1] |
Experimental Protocols
I. Antibody Modification with this compound
This protocol describes the conjugation of the this compound linker to a monoclonal antibody. The primary targets for the mesyl ester group are nucleophilic amino acid side chains, such as the ε-amino group of lysine (B10760008) and the sulfhydryl group of cysteine. The reaction conditions, particularly pH, are critical for achieving efficient and selective conjugation. Lysine residues are generally targeted at a pH of 8.0-9.0 to ensure the amino group is deprotonated and thus nucleophilic. Cysteine residues, with a lower pKa, can be targeted at a slightly lower pH of 7.0-8.0. It is important to note that side reactions with other nucleophilic residues like histidine and tyrosine are possible, and optimization of the reaction conditions is recommended for each specific antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4-8.5)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: PBS or Borate buffer (50 mM, pH 8.5)
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or Dialysis)
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using dialysis or a desalting column.
-
Adjust the antibody concentration to 5-10 mg/mL in the Reaction Buffer.
-
-
Linker Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF immediately before use.
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the this compound stock solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing. The optimal reaction time and temperature should be determined empirically.
-
-
Reaction Quenching:
-
Add the Quenching Reagent to a final concentration of 50 mM to quench any unreacted this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting propargyl-functionalized antibody from excess linker and quenching reagent using SEC or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Determine the concentration of the modified antibody using a protein concentration assay (e.g., BCA or absorbance at 280 nm).
-
The degree of linker incorporation can be assessed by techniques such as MALDI-TOF mass spectrometry or by reacting the propargyl group with an azide-containing fluorescent dye followed by UV-Vis spectroscopy.
-
II. Drug Payload Conjugation via Click Chemistry
This section provides protocols for both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition to conjugate an azide-functionalized payload to the propargyl-modified antibody.
Materials:
-
Propargyl-functionalized antibody
-
Azide-functionalized drug payload
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-stabilizing ligand
-
Sodium Ascorbate (B8700270)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reagent Preparation:
-
Prepare a 20 mM stock solution of CuSO4 in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a fresh 100 mM stock solution of Sodium Ascorbate in water.
-
Prepare a 10 mM stock solution of the azide-functionalized drug payload in DMSO or another suitable solvent.
-
-
Conjugation Reaction:
-
In a reaction tube, combine the propargyl-functionalized antibody with a 5- to 10-fold molar excess of the azide-functionalized drug payload.
-
Prepare the copper catalyst premix: in a separate tube, mix the CuSO4 and THPTA stock solutions in a 1:5 molar ratio. Let it stand for 1-2 minutes.
-
Add the copper catalyst premix to the antibody-drug mixture to a final copper concentration of 0.25 mM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
-
-
Purification and Characterization:
-
Purify the ADC using SEC or dialysis to remove unreacted payload and catalyst components.
-
Characterize the final ADC as described in Section III.
-
Materials:
-
Propargyl-functionalized antibody
-
Azide-functionalized drug payload containing a strained alkyne (e.g., DBCO, BCN)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the strained alkyne-functionalized drug payload in DMSO or another suitable solvent.
-
-
Conjugation Reaction:
-
Combine the propargyl-functionalized antibody with a 3- to 5-fold molar excess of the strained alkyne-functionalized drug payload.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight with gentle mixing.
-
-
Purification and Characterization:
-
Purify the ADC using SEC or dialysis.
-
Characterize the final ADC as described in Section III.
-
III. Characterization of the Antibody-Drug Conjugate
A. Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. It can be determined using several methods, including Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry (MS).[7][8][9]
Protocol: DAR Determination by HIC-HPLC
-
Instrumentation: HPLC system with a HIC column.
-
Mobile Phase A: High salt buffer (e.g., 2 M ammonium (B1175870) sulfate in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the purified ADC sample.
-
Elute the ADC species with a decreasing salt gradient (increasing percentage of Mobile Phase B).
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
The unconjugated antibody will elute first, followed by ADC species with increasing DARs.
-
Calculate the average DAR by the weighted average of the peak areas corresponding to each DAR species.[8]
-
B. In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC in killing target cancer cells.[10][11][12]
Protocol: MTT Assay
-
Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, the unconjugated antibody, and the free drug in cell culture medium. Add the diluted compounds to the cells.
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS-HCl) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls.
-
Plot the dose-response curves and determine the IC50 values (the concentration of ADC that inhibits cell growth by 50%).
-
Quantitative Data Summary
Table 1: Representative Drug-to-Antibody Ratios (DARs) for ADCs with PEG4-Alkyne Linkers
| Antibody | Payload | Conjugation Chemistry | Average DAR | Reference |
| Trastuzumab | MMAE | Thiol-Maleimide | 3.5 - 4.0 | [5] |
| Anti-Trop2 | MMAE | Cysteine-Maleimide | ~4.0 | [5] |
| Anti-HER2 | Auristatin | SPAAC | ~2.0 | [5] |
Table 2: Representative In Vitro Cytotoxicity (IC50) of ADCs with PEG-Alkyne Linkers
| ADC | Target Cell Line (Antigen-Positive) | Control Cell Line (Antigen-Negative) | IC50 (nM) | Reference |
| Anti-HER2-MMAE | SK-BR-3 (HER2+++) | MCF7 (HER2+) | 0.5 - 5 | [] |
| Anti-Trop2-MMAE | BxPC-3 (Trop2+) | HCT116 (Trop2-) | 1 - 10 | [5] |
Visualizations
Caption: Experimental workflow for ADC synthesis and characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. What are ADC Linkers? | AxisPharm [axispharm.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Bioconjugation Techniques Using Alkyne-PEG Linkers
Audience: Researchers, scientists, and drug development professionals.
Introduction to Alkyne-PEG Linkers in Bioconjugation
Bioconjugation, the covalent attachment of molecules to biomolecules such as proteins, antibodies, or nucleic acids, is a cornerstone of modern biotechnology and medicine.[1] Among the most versatile tools in this field are Polyethylene Glycol (PEG) linkers, which are biocompatible, FDA-approved polymers known for enhancing the properties of bioconjugates.[1][2] PEGylation, the attachment of PEG chains, can improve the solubility and stability of molecules, extend their circulation half-life, and reduce immunogenicity.[1][2][3]
The incorporation of a terminal alkyne group into a PEG linker unlocks the ability to perform highly efficient and specific "click chemistry" reactions.[][5] These bioorthogonal reactions can proceed in complex biological environments with minimal side products, making alkyne-PEG linkers ideal for creating well-defined bioconjugates for applications ranging from antibody-drug conjugates (ADCs) and PROTACs to advanced imaging agents and targeted drug delivery systems.[][6][7] The two predominant click chemistry methods utilized with alkyne-PEG linkers are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[][]
Core Bioconjugation Chemistries
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and reliable method for covalently linking a terminal alkyne with an azide (B81097) to form a stable 1,4-disubstituted triazole ring.[9][10] This reaction exhibits fast kinetics and high specificity, allowing it to be performed in aqueous buffers over a wide pH range.[10] The primary drawback is the requirement for a copper(I) catalyst, which can be cytotoxic, potentially limiting its application in living systems without the use of chelating ligands to minimize copper exposure.[11][12]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a bioorthogonal reaction that eliminates the need for a cytotoxic copper catalyst.[][13] This method utilizes a strained cyclooctyne, such as bicyclo[6.1.0]nonyne (BCN) or dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide due to the high ring strain.[7][][13] The reaction is highly selective and biocompatible, making it the preferred choice for applications involving live cells or in vivo studies.[7][13] The resulting triazole linkage is exceptionally stable.[13] The inclusion of a PEG spacer in the linker can also enhance the reaction kinetics of SPAAC.[7]
Key Applications
-
Antibody-Drug Conjugates (ADCs): Alkyne-PEG linkers enable the precise attachment of potent cytotoxic drugs to antibodies, allowing for targeted delivery to cancer cells. The PEG spacer helps to control the drug-to-antibody ratio (DAR) and improves the pharmacokinetic profile of the ADC.
-
Drug Delivery and PEGylation: PEGylating drugs with alkyne-functionalized PEG increases their solubility, stability, and circulation time while reducing immune responses.[1][6] This leads to improved therapeutic efficacy and reduced dosing frequency.[11]
-
PROTAC Synthesis: In the development of Proteolysis Targeting Chimeras (PROTACs), these linkers are used to connect a target protein-binding ligand to an E3 ubiquitin ligase ligand, facilitating targeted protein degradation.[7][14]
-
Surface Modification and Imaging: Alkyne-PEG linkers are used to modify surfaces to improve biocompatibility and reduce non-specific protein binding.[6] They are also employed for labeling and tracking cells and other biomolecules in imaging applications.[6][14]
Quantitative Data Summary
The efficiency and outcome of bioconjugation reactions can be quantified by several parameters. The tables below summarize key data for reaction conditions and characterization of conjugates.
Table 1: Comparison of CuAAC and SPAAC Reaction Parameters
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
|---|---|---|
| Catalyst Requirement | Copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate)[11] | None (Copper-free)[13] |
| Biocompatibility | Potentially cytotoxic due to copper; requires ligands (e.g., TBTA) for in vivo use[11] | Highly biocompatible; ideal for live-cell and in vivo applications[7][13] |
| Reaction Time | Generally fast; can be minutes to a few hours[10][15] | Varies with strained alkyne; typically 2-24 hours[13] |
| Typical Molar Excess | 2-fold molar excess of PEG-alkyne to protein has been shown to be effective[11] | 2 to 20-fold molar excess of linker to biomolecule[13][14] |
| Reaction Environment | Aqueous buffers (pH 4-11), organic solvents[10] | Physiological conditions (aqueous buffers, pH 7.4)[7][13] |
Table 2: Example Characterization Data for an Antibody-Drug Conjugate
| Parameter | Analytical Method | Result | Reference |
|---|---|---|---|
| Average Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) | 1.9 | |
| DAR Distribution | Hydrophobic Interaction Chromatography (HIC) | DAR0: 5%, DAR2: 95% | |
| Conjugation Confirmation | Mass Spectrometry | Mass increase corresponding to the attached linker and payload |
| Purity Analysis | Size-Exclusion Chromatography (SEC) | Removal of unreacted linker and aggregation assessment |[3] |
Experimental Workflows and Reaction Mechanisms
The following diagrams illustrate the general workflow and chemical reactions involved in bioconjugation with alkyne-PEG linkers.
Caption: General experimental workflow for bioconjugation.
Caption: Reaction scheme for CuAAC click chemistry.
Caption: Reaction scheme for SPAAC click chemistry.
Detailed Experimental Protocols
Protocol 1: Site-Specific Antibody Modification via SPAAC
This protocol describes a two-step process: first, the enzymatic introduction of an azide group onto an antibody, and second, the conjugation of a BCN-PEG-alkyne linker via copper-free click chemistry.
Part A: Enzymatic Installation of Azide Handle
-
Materials:
-
Antibody (e.g., Trastuzumab) in PBS
-
Enzyme: Gal-T1(Y289L)
-
UDP-GalNAz (UDP-N-azidoacetylgalactosamine)
-
Protein A affinity column
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
-
Procedure:
-
In a reaction tube, combine the antibody with the Gal-T1(Y289L) enzyme.
-
Add UDP-GalNAz to a final concentration of 1 mM.
-
Incubate the reaction mixture at 30°C for 12-18 hours with gentle agitation.
-
Purify the resulting azide-modified antibody using a Protein A affinity column to remove the enzyme and excess reagents.
-
Perform a buffer exchange into PBS, pH 7.4, using a desalting column.
-
Characterization: Confirm successful azide incorporation via mass spectrometry; an increase in mass corresponding to the GalNAz moiety should be observed.
-
Part B: SPAAC Reaction with BCN-PEG-Alkyne Linker
-
Materials:
-
Azide-modified antibody (from Part A) at 5 mg/mL in PBS, pH 7.4
-
BCN-PEG-alkyne linker (dissolved in DMSO to a 10 mM stock solution)
-
Anhydrous, high-quality Dimethyl Sulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) column
-
Centrifugal filter device (e.g., 30 kDa MWCO)
-
-
Procedure:
-
In a microcentrifuge tube, add the azide-modified antibody solution.
-
Slowly add a 5-10 molar excess of the BCN-PEG-alkyne stock solution to the antibody solution while gently mixing. Ensure the final DMSO concentration does not exceed 10% (v/v).[14]
-
Incubate the reaction mixture at room temperature (20-25°C) for 2-4 hours with gentle end-over-end mixing. Note: Incubation times may require optimization and can range from 2 to 24 hours.[13][14]
-
Remove the excess, unreacted BCN-PEG-alkyne linker using a size-exclusion chromatography (SEC) column suitable for antibody purification, using PBS as the mobile phase.
-
Monitor the elution at 280 nm and collect the fractions corresponding to the antibody conjugate.
-
Concentrate the purified conjugate using a centrifugal filter device.
-
Characterization: Determine the final protein concentration (e.g., BCA assay) and confirm successful conjugation via mass spectrometry. Determine the Drug-to-Antibody Ratio (DAR) using HIC or RP-LC.
-
Protocol 2: General CuAAC PEGylation of a Protein
This protocol outlines a general method for conjugating an alkyne-PEG-NHS ester to a protein containing primary amines, followed by a CuAAC reaction with an azide-containing molecule.
Part A: Protein Labeling with Alkyne-PEG-NHS Ester
-
Materials:
-
Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2)[9]
-
Alkyne-PEG-NHS ester
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis equipment
-
-
Procedure:
-
Ensure the protein is in an amine-free buffer like PBS. Buffers containing Tris or glycine (B1666218) will compete with the reaction.[9]
-
Immediately before use, dissolve the Alkyne-PEG-NHS ester in a minimal amount of DMSO or DMF to create a stock solution (e.g., 10 mM).[9] Do not store the stock solution as the NHS ester hydrolyzes readily.[9]
-
Add a desired molar excess of the Alkyne-PEG-NHS ester solution to the protein solution.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[9]
-
Remove unreacted Alkyne-PEG-NHS ester by using a desalting column or through dialysis against an appropriate buffer.[9]
-
Part B: CuAAC "Click" Reaction
-
Materials:
-
Alkyne-labeled protein (from Part A)
-
Azide-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄) solution
-
Sodium ascorbate (B8700270) solution (freshly prepared)
-
Copper-chelating ligand (e.g., TBTA) solution in DMSO
-
-
Procedure:
-
To the alkyne-labeled protein solution, add the azide-containing molecule.
-
Add the copper-chelating ligand (TBTA) to prevent protein precipitation and degradation.
-
In sequence, add the CuSO₄ solution followed immediately by the freshly prepared sodium ascorbate solution to initiate the reaction. The ascorbate reduces Cu(II) to the active Cu(I) species.[11]
-
Incubate the reaction at room temperature for 1-4 hours.
-
Purify the final PEGylated conjugate using size-exclusion chromatography or another suitable purification method to remove the catalyst and excess reagents.
-
Characterization: Analyze the final product by SDS-PAGE to observe the molecular weight shift and by mass spectrometry to confirm the conjugation.[16]
-
References
- 1. researchgate.net [researchgate.net]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 5. Alkyne PEG, Alkyne linker, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 6. Alkyne PEG Click Chemistry, Alkyne Reagents & Linkers | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. bioclone.net [bioclone.net]
- 11. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Investigation of the copper(i) catalysed azide–alkyne cycloaddition reactions (CuAAC) in molten PEG2000 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis and Operating Optimization of the PEG Conjugate via CuAAC in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Propargyl-PEG4-mesyl Ester: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG4-mesyl ester is a heterobifunctional linker molecule widely employed in bioconjugation and drug development. Its unique structure, featuring a terminal alkyne group and a mesyl leaving group separated by a hydrophilic tetraethylene glycol (PEG4) spacer, allows for a two-step sequential or orthogonal conjugation strategy. The propargyl group is amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. The mesyl group is a good leaving group in nucleophilic substitution reactions (SN2), enabling covalent linkage to nucleophiles such as thiols and amines. The PEG4 spacer enhances the solubility of the molecule and its conjugates in aqueous media, a crucial feature for biological applications.
These application notes provide a comprehensive guide to the use of this compound, including its chemical properties, detailed experimental protocols for its reaction with nucleophiles and for subsequent click chemistry, and its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Chemical Properties and Handling
This compound is a versatile reagent for introducing a propargyl group onto a molecule of interest. Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C12H22O7S |
| Molecular Weight | 310.37 g/mol |
| Appearance | Liquid |
| Purity | Typically ≥95% |
| Solubility | Soluble in water, DMSO, DMF, and other polar organic solvents. |
| Storage | Store at -20°C for long-term stability. |
Handling Precautions: this compound may cause skin and eye irritation. It is recommended to handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols
Protocol 1: Nucleophilic Substitution with a Thiol-Containing Molecule (e.g., Cysteine residue in a protein)
This protocol describes the alkylation of a thiol group with this compound.
Materials:
-
This compound
-
Thiol-containing molecule (e.g., protein with a cysteine residue, glutathione)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed.
-
Reducing agent (optional, for proteins with disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent: N-acetyl-L-cysteine or dithiothreitol (B142953) (DTT)
-
Purification system: Size-exclusion chromatography (SEC) or dialysis
Procedure:
-
Preparation of the Thiol-Containing Molecule:
-
If the target molecule is a protein with disulfide bonds that need to be reduced to expose free thiols, treat the protein with a 5-10 fold molar excess of TCEP in the reaction buffer for 1 hour at room temperature.
-
Dissolve the thiol-containing small molecule or protein in the degassed reaction buffer to a final concentration of 1-10 mg/mL.
-
-
Reaction Setup:
-
Prepare a stock solution of this compound (e.g., 10-100 mM) in an appropriate solvent such as DMSO or DMF.
-
Add a 10-50 fold molar excess of the this compound stock solution to the solution of the thiol-containing molecule. The optimal molar ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.
-
-
Reaction Monitoring and Quenching:
-
Monitor the progress of the reaction by LC-MS for small molecules or SDS-PAGE for proteins. A successful conjugation will result in an increase in molecular weight.
-
Once the reaction is complete, quench any unreacted this compound by adding a 5-fold molar excess of a quenching reagent (e.g., N-acetyl-L-cysteine or DTT) and incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess reagents and byproducts by size-exclusion chromatography (SEC) for proteins or by dialysis against an appropriate buffer. For small molecules, purification can be achieved by reverse-phase HPLC.
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the propargyl-functionalized molecule from Protocol 1 and an azide-containing molecule.
Materials:
-
Propargyl-functionalized molecule
-
Azide-containing molecule (e.g., an azide-modified fluorescent dye, biotin, or another biomolecule)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent: Sodium ascorbate (B8700270)
-
Copper-chelating ligand (optional but recommended for biomolecules): Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Reaction Buffer: PBS or Tris buffer, pH 7.0-8.0, degassed.
-
Purification system: SEC, dialysis, or HPLC.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the propargyl-functionalized molecule in the reaction buffer.
-
Prepare a stock solution of the azide-containing molecule in a compatible solvent (e.g., DMSO or water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
Prepare a stock solution of CuSO4 (e.g., 50 mM in water).
-
If using a ligand, prepare a stock solution of THPTA or TBTA (e.g., 100 mM in water or DMSO).
-
-
Reaction Setup:
-
In a reaction tube, combine the propargyl-functionalized molecule and the azide-containing molecule. A 1.5 to 5-fold molar excess of the azide-containing molecule is typically used.
-
If using a ligand, add the ligand to the reaction mixture. A final concentration of 1-5 mM is common.
-
Add the CuSO4 solution to the reaction mixture. A final concentration of 0.1-1 mM is typical.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A final concentration of 1-5 mM is generally sufficient.
-
-
Reaction Incubation:
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing. The reaction can be monitored by LC-MS or SDS-PAGE.
-
-
Purification:
-
Purify the resulting triazole-linked conjugate using an appropriate method such as SEC, dialysis, or HPLC to remove the copper catalyst, excess reagents, and byproducts.
-
Application in PROTAC Synthesis
This compound is a valuable tool for the synthesis of PROTACs, which are bifunctional molecules that induce the degradation of a target protein. A PROTAC consists of a ligand for the target protein (warhead), a ligand for an E3 ubiquitin ligase, and a linker that connects them.
Logical Workflow for PROTAC Synthesis
The following diagram illustrates a logical workflow for the synthesis of a PROTAC using this compound.
Application Notes and Protocols: Propargyl-PEG4-Mesyl Ester Reactions with Azides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions and protocols for utilizing Propargyl-PEG4-mesyl ester in reactions with azides. This bifunctional linker is a valuable tool in bioconjugation, drug delivery, and materials science, enabling the precise and efficient linkage of diverse molecular entities.
This compound possesses two key reactive groups: a terminal alkyne (propargyl group) and a mesylate ester. The alkyne group facilitates covalent bond formation with azide-functionalized molecules via the highly efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry"[1]. The mesylate group is an excellent leaving group, susceptible to nucleophilic substitution by azides and other nucleophiles.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the most common application for the propargyl group of this linker. It forms a stable triazole linkage between the alkyne and an azide-containing molecule. The reaction is highly specific, proceeds under mild conditions, and generally gives high yields[1].
Reaction Mechanism and Workflow
The CuAAC reaction is catalyzed by a copper(I) species, which is often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent, typically sodium ascorbate (B8700270). A ligand is often included to stabilize the Cu(I) catalyst and prevent oxidative damage to sensitive biomolecules[1]. The general workflow involves the formation of a copper acetylide intermediate, which then undergoes cycloaddition with the azide (B81097).
Quantitative Data on Reaction Conditions
The yield of the CuAAC reaction with PEGylated alkynes is influenced by several factors, including pressure, temperature, and the molar ratio of catalyst to alkyne. A study by Castillo et al. (2021) investigated the optimization of these parameters for the reaction of a methoxy-PEG-alkyne with an azide-functionalized coumarin (B35378) in supercritical CO₂[2][3]. The findings provide valuable insights into the reaction conditions for similar PEGylated systems.
| Run | Pressure (bar) | Catalyst/Alkyne Molar Ratio | Temperature (°C) | Yield (%) |
| 1 | 100 | 0.1 | 35 | 60.23 |
| 2 | 170 | 0.1 | 35 | 45.52 |
| 3 | 100 | 0.5 | 35 | 59.52 |
| 4 | 170 | 0.5 | 35 | 45.62 |
| 5 | 100 | 0.1 | 45 | 82.32 |
| 6 | 170 | 0.1 | 45 | 50.89 |
| 7 | 100 | 0.5 | 45 | 37.45 |
| 8 | 170 | 0.5 | 45 | 57.96 |
| Data adapted from Castillo, J. A., et al. ACS Omega 2021, 6 (9), 6163–6171.[2][3] |
The study found that optimal conditions in their system were 130 bar, a 0.5 catalyst to alkyne molar ratio, and 35°C, which resulted in a yield of 82.32% over 24 hours. Increasing the reaction time to 48 hours further increased the yield to 87.14%[2][3].
Experimental Protocol for CuAAC
This protocol is a general guideline for the CuAAC reaction in an aqueous buffer, suitable for bioconjugation applications. Optimization may be required for specific substrates.
Materials:
-
This compound
-
Azide-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Degassed solvents
Procedure:
-
In a microcentrifuge tube, dissolve the azide-containing molecule and the this compound in the reaction buffer. A slight molar excess (1.1 to 2 equivalents) of the less precious component is often used.
-
In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ stock solution and the THPTA stock solution. A 1:5 molar ratio of copper to ligand is commonly used to protect biomolecules.
-
Add the copper/ligand complex to the mixture of the alkyne and azide. The final concentration of copper is typically in the range of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS for small molecules, SDS-PAGE for proteins).
-
Once the reaction is complete, it can be quenched by adding a copper chelator such as EDTA.
-
Purify the final conjugate using a suitable method (e.g., dialysis, size-exclusion chromatography, or HPLC) to remove excess reagents and byproducts.
Nucleophilic Substitution of the Mesylate Group
The mesylate group of this compound is a good leaving group for Sₙ2 reactions. It can be displaced by various nucleophiles, including sodium azide, to generate an azido-PEG-propargyl molecule.
Reaction Pathway
Experimental Protocol for Azide Substitution
This protocol is adapted from a general procedure for the synthesis of azide-terminated PEGs from their mesylated precursors.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous dimethylformamide (DMF) or ethanol (B145695)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Brine solution
Procedure:
-
Dissolve the this compound in anhydrous DMF or ethanol in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add an excess of sodium azide (typically 1.5 to 2.5 equivalents) to the solution.
-
Heat the reaction mixture with stirring. For example, refluxing in ethanol for 12 hours or heating at 60°C overnight in DMF has been reported for similar substrates[4].
-
Monitor the reaction progress by a suitable technique (e.g., TLC or NMR).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and then brine to remove residual sodium azide and other inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Propargyl-PEG4-azide product.
Synthesis of Propargyl-PEG Precursors
For researchers wishing to synthesize their own propargyl-PEG linkers, a common method involves the reaction of a PEG-alcohol with propargyl bromide.
Experimental Protocol for Propargylation of PEG-OH
This protocol is based on the synthesis of a methoxy-PEG-alkyne.
Materials:
-
Methoxy-poly(ethylene glycol) (mPEG-OH)
-
Sodium hydride (NaH)
-
Propargyl bromide
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF.
-
Carefully add sodium hydride (60% dispersion in mineral oil) to the THF.
-
Add a solution of mPEG-OH in anhydrous THF dropwise to the sodium hydride suspension at room temperature. Stir until hydrogen gas evolution ceases (approximately 30 minutes).
-
Add propargyl bromide (typically as an 80% solution in toluene) to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by a suitable method, such as precipitation or column chromatography.
References
Applications of Propargyl-PEG4-mesyl Ester in Advanced Drug Delivery
Application Note
Introduction Propargyl-PEG4-mesyl ester is a heterobifunctional linker designed for the advanced conjugation strategies employed in modern drug delivery systems. This linker is composed of three key functional parts: a propargyl group containing a terminal alkyne, a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer, and a highly reactive methanesulfonyl (mesyl) ester group.[1][2] This strategic design enables a versatile two-step conjugation process, making it an invaluable tool for researchers developing sophisticated therapeutics such as Antibody-Drug Conjugates (ADCs), targeted nanoparticles, and Proteolysis Targeting Chimeras (PROTACs).[3][4][5]
The mesyl group serves as an excellent leaving group for nucleophilic substitution (SN2) reactions, allowing for the efficient covalent attachment of the linker to a drug molecule, typically via a nucleophilic functional group like an amine (-NH2) or hydroxyl (-OH).[1][3] The propargyl group provides a bio-orthogonal handle for the subsequent "click chemistry" reaction, most commonly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[6][7] This reaction allows the drug-linker construct to be stably and specifically conjugated to a delivery vehicle (e.g., an antibody or nanoparticle) that has been functionalized with an azide (B81097) group.[8] The intervening PEG4 spacer enhances aqueous solubility, improves pharmacokinetic properties, reduces aggregation, and can minimize the immunogenicity of the final conjugate.[4][9][10]
Key Applications:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach potent cytotoxic payloads to monoclonal antibodies. The antibody directs the payload to a specific tumor antigen, and upon internalization, the payload is released, leading to targeted cancer cell death.
-
Targeted Nanoparticle Systems: Drugs can be conjugated to the linker and subsequently "clicked" onto the surface of azide-functionalized nanoparticles (e.g., liposomes, polymeric micelles). This approach can increase drug loading capacity and enhance tumor accumulation through the Enhanced Permeability and Retention (EPR) effect.[8]
-
PROTAC Development: this compound is suitable for synthesizing PROTACs, which are molecules designed to induce the degradation of specific target proteins within cells.[5]
Quantitative Data Summary
Table 1: Representative Drug Loading and Conjugation Efficiency This table shows typical drug loading content for PEG-Doxorubicin conjugates and the impact of PEG chain length on the final drug-to-antibody ratio (DAR) in an Affibody-MMAE conjugate system.
| Parameter | Delivery System | Linker/Payload | Value | Reference |
| Drug Loading | PEG-Doxorubicin Conjugate | GFLG/GLFG Linkers | 2.7 - 8.0 wt % | [1] |
| Drug-to-Antibody Ratio (DAR) | Affibody-MMAE Conjugate | SMCC-PEG4k | ~1.0 | [11] |
| Drug-to-Antibody Ratio (DAR) | Affibody-MMAE Conjugate | SMCC-PEG10k | ~1.0 | [11] |
Table 2: Representative In Vitro Cytotoxicity Data This table compares the cytotoxicity (IC50) of free drug versus PEG-conjugated drugs. PEGylation typically reduces in vitro cytotoxicity due to steric hindrance and controlled release, a trade-off often accepted for improved in vivo safety and pharmacokinetics.
| Cell Line | Compound | IC50 Value | Reference |
| B16F10 (Melanoma) | Free Doxorubicin | 0.24 µg/mL | [1] |
| B16F10 (Melanoma) | PEG-Doxorubicin Conjugates | > 2 µg/mL | [1] |
| NCI-N87 (HER2+) | Affibody-SMCC-MMAE | 4.9 nM | [11] |
| NCI-N87 (HER2+) | Affibody-PEG4k-MMAE | 31.9 nM | [11] |
| NCI-N87 (HER2+) | Affibody-PEG10k-MMAE | 111.3 nM | [11] |
Table 3: Representative Pharmacokinetic (PK) Data This table demonstrates the significant impact of PEGylation on the circulatory half-life of a drug conjugate. Longer PEG chains generally lead to longer half-lives.
| Conjugate | Terminal Half-Life (t½) in vivo | Reference |
| Affibody-SMCC-MMAE | 1.8 h | [11] |
| Affibody-PEG4k-MMAE | 4.5 h (2.5-fold increase) | [11] |
| Affibody-PEG10k-MMAE | 20.1 h (11.2-fold increase) | [11] |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the general experimental workflow for using this compound and the mechanism of action for a relevant drug payload.
Caption: General workflow for drug conjugation using this compound.
Caption: Signaling pathway for a Topoisomerase I inhibitor payload like DXd.[6][12]
Protocols
Protocol 1: Conjugation of an Amine-Containing Drug to this compound
This protocol describes the first step of the workflow, where a drug containing a primary or secondary amine is reacted with the mesylate end of the linker.
Materials:
-
Amine-containing drug molecule
-
This compound (CAS 173205-72-6)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Nitrogen or Argon gas
-
Reaction vessel (e.g., round-bottom flask with stir bar)
-
Analytical and preparative HPLC system
Procedure:
-
Preparation: Ensure all glassware is dried and the reaction is set up under an inert atmosphere (Nitrogen or Argon) to prevent moisture contamination.
-
Dissolution: Dissolve the amine-containing drug (1.0 equivalent) in anhydrous DMF.
-
Reagent Addition: Add this compound (1.2 to 1.5 equivalents) to the solution.
-
Base Addition: Add DIPEA (2.0 to 3.0 equivalents) dropwise to the reaction mixture. DIPEA acts as a non-nucleophilic base to scavenge the methanesulfonic acid byproduct without competing in the reaction.
-
Reaction: Stir the mixture at room temperature (20-25°C) for 12-24 hours.
-
Monitoring: Monitor the reaction progress by analytical HPLC or LC-MS to confirm the formation of the desired Drug-PEG4-Propargyl product and consumption of starting materials.
-
Quenching & Workup: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product can be redissolved in a suitable solvent for purification.
-
Purification: Purify the Drug-PEG4-Propargyl conjugate using preparative reverse-phase HPLC or silica (B1680970) gel column chromatography to remove unreacted starting materials and byproducts.
-
Characterization: Confirm the identity and purity of the final product using LC-MS and NMR spectroscopy. Lyophilize the pure fractions to obtain the product as a solid.
Protocol 2: CuAAC "Click" Conjugation of Drug-PEG4-Propargyl to an Azide-Functionalized Antibody
This protocol describes the second step, where the alkyne-functionalized drug is conjugated to an azide-modified antibody.
Materials:
-
Purified Drug-PEG4-Propargyl intermediate
-
Azide-functionalized antibody (Antibody-N3) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Copper(II) Sulfate (CuSO4) stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (e.g., 250 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)
-
Degassed buffer (e.g., PBS)
-
Size Exclusion Chromatography (SEC) system or dialysis cassettes (e.g., 30 kDa MWCO) for purification
Procedure:
-
Reagent Preparation: Prepare fresh Sodium Ascorbate solution.
-
Pre-complexing (Optional but Recommended): In a separate tube, pre-mix the CuSO4 and THPTA ligand solutions at a 1:5 molar ratio and let them sit for 2-3 minutes. This prevents antibody precipitation.
-
Reaction Setup:
-
In a reaction tube, add the Antibody-N3 solution to the desired final concentration (e.g., 5-10 mg/mL).
-
Add the Drug-PEG4-Propargyl intermediate (dissolved in a minimal amount of a water-miscible solvent like DMSO) to the antibody solution. A 5- to 10-fold molar excess of the drug-linker over the antibody is typical.
-
-
Initiation of Click Reaction:
-
Add the pre-complexed Copper/THPTA solution to the antibody mixture to a final concentration of ~0.5-1.0 mM Copper.
-
Add the freshly prepared Sodium Ascorbate solution to a final concentration of ~2.5-5.0 mM. Gently mix the solution.
-
-
Incubation: Incubate the reaction at room temperature for 4-12 hours, or at 4°C for 16-24 hours. Protect the reaction from light if any components are light-sensitive.
-
Purification:
-
Remove unreacted drug-linker and copper catalyst by purifying the resulting ADC.
-
Size Exclusion Chromatography (SEC): This is the preferred method for separating the high-molecular-weight ADC from low-molecular-weight reactants.
-
Dialysis/Buffer Exchange: Alternatively, use a dialysis cassette with an appropriate molecular weight cutoff (MWCO) to exchange the reaction buffer with a final formulation buffer (e.g., PBS), which will also remove small molecule impurities.
-
-
Characterization: Analyze the final ADC to determine the Drug-to-Antibody Ratio (DAR), purity, and level of aggregation using techniques such as Hydrophobic Interaction Chromatography (HIC-HPLC), UV-Vis spectroscopy, and SEC.
References
- 1. PEG-doxorubicin conjugates: influence of polymer structure on drug release, in vitro cytotoxicity, biodistribution, and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Propargyl-PEG4-Ms, 173205-72-6 | BroadPharm [broadpharm.com]
- 4. Doxorubicin Conjugation and Drug Linker Chemistry Alter the Intravenous and Pulmonary Pharmacokinetics of a PEGylated Generation 4 Polylysine Dendrimer in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 6. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Synthesis of site-specific antibody-drug conjugates by ADP-ribosyl cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
Troubleshooting & Optimization
Technical Support Center: Propargyl-PEG4-Mesyl Ester Purification
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying Propargyl-PEG4-mesyl ester. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the purification of this compound.
Question: My this compound is showing signs of degradation on the silica (B1680970) gel column. What can I do to prevent this?
Answer: Degradation on a standard silica gel column can be a concern for sensitive molecules. Here are several strategies to mitigate this issue:
-
Deactivate the Silica Gel: The acidic nature of silica gel can sometimes lead to the hydrolysis of the mesyl group. You can neutralize the silica gel by preparing a slurry with a solvent system containing a small amount of a volatile base, such as 1-3% triethylamine (B128534).
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase. Options include:
-
Neutral Alumina: Can be a good alternative to silica gel.
-
Reverse-Phase Silica (C18): This is an excellent option for polar compounds, where the elution order is inverted.
-
-
Buffer the Mobile Phase: Adding a small amount of a buffer or a basic additive like triethylamine to your mobile phase can help to neutralize the acidic sites on the silica gel as the eluent passes through the column.
Question: I am having difficulty separating my this compound from polar impurities using normal-phase flash chromatography. What adjustments can I make?
Answer: Separating highly polar compounds can be challenging. Here are some adjustments to improve your separation:
-
Optimize Your Solvent System:
-
If your compound is sticking to the baseline, your eluent is likely not polar enough. Gradually increase the proportion of the polar solvent in your mobile phase. For very polar compounds, consider switching to a more polar solvent system, such as methanol (B129727) in dichloromethane (B109758).
-
If your compound is running too fast (high Rf value), your eluent is too polar. Decrease the proportion of the polar solvent.
-
-
Employ Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help to first elute less polar impurities and then effectively elute your target compound with good separation.
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variation of normal-phase chromatography that uses a polar stationary phase (like silica) with a partially aqueous mobile phase. This technique is well-suited for the separation of very polar compounds. A typical mobile phase would be a gradient of decreasing acetonitrile (B52724) in water.
Question: My product is streaking on the TLC plate and the column, leading to poor separation and mixed fractions. What is causing this and how can I fix it?
Answer: Streaking is a common issue, often caused by one of the following:
-
Sample Overload: You may be loading too much sample onto your TLC plate or column. Try diluting your sample.
-
Inappropriate Solvent: The solvent system may not be optimal for your compound. The compound might have poor solubility in the mobile phase, or it could be interacting too strongly with the stationary phase. Experiment with different solvent systems. For highly polar compounds, adding a small amount of a more polar solvent like methanol to your ethyl acetate/hexane or dichloromethane system can help.
-
Compound Ionization: If your compound has acidic or basic properties, it may be partially ionized on the silica, leading to streaking. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your mobile phase can suppress this ionization and lead to sharper bands.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The most common and effective purification techniques for a polar, small molecule like this compound are:
-
Flash Column Chromatography: A standard technique using silica gel. For this polar molecule, a gradient elution with a solvent system like dichloromethane/methanol or ethyl acetate/methanol is often effective.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique that is well-suited for purifying polar compounds. A C18 column with a water/acetonitrile gradient is a typical setup.
Q2: What are the potential impurities I should be aware of during the synthesis and purification of this compound?
A2: Potential impurities can arise from starting materials or side reactions. These may include:
-
Unreacted starting materials (e.g., Propargyl-PEG4-OH).
-
Di-mesylated PEG4 (if the starting PEG was not mono-propargylated).
-
Hydrolysis product (Propargyl-PEG4-OH) if the mesylate is exposed to harsh basic conditions.
-
Residual solvents from the reaction and workup.
Q3: How can I assess the purity of my this compound after purification?
A3: Several analytical techniques can be used to assess purity:
-
Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and help identify any impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of your product.
Q4: What are the recommended storage conditions for purified this compound?
A4: this compound should be stored in a cool, dry place. For long-term storage, it is recommended to store it at -20°C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.
Quantitative Data Summary
The following tables provide representative data for the purification of this compound. Please note that actual results may vary depending on the specific experimental conditions.
Table 1: Comparison of Purification Techniques
| Purification Technique | Typical Purity | Typical Yield | Throughput |
| Flash Chromatography | >95% | 70-90% | High |
| Preparative RP-HPLC | >98%[1][2] | 50-80% | Low to Medium |
Table 2: Example Solvent Gradients for Chromatography
| Chromatography Type | Stationary Phase | Mobile Phase A | Mobile Phase B | Example Gradient |
| Normal-Phase Flash | Silica Gel | Hexane/Ethyl Acetate (9:1) | Ethyl Acetate/Methanol (9:1) | 0-100% B over 20 column volumes |
| Reverse-Phase HPLC | C18 | 0.1% TFA in Water | 0.1% TFA in Acetonitrile | 5-95% B over 30 minutes[3] |
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
This protocol is a general guideline for the purification of this compound using flash column chromatography.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Column Packing:
-
Dry-pack a glass column with silica gel (230-400 mesh).
-
Wet the column with the initial mobile phase (e.g., 100% Dichloromethane).
-
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., 100% Dichloromethane).
-
Gradually increase the polarity by introducing methanol into the mobile phase. A common gradient is from 0% to 10% methanol in dichloromethane.
-
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Analysis and Pooling: Analyze the fractions by TLC. Pool the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.
Protocol 2: Reverse-Phase HPLC Purification
This protocol provides a general method for purifying this compound by RP-HPLC.
-
Sample Preparation: Dissolve the crude or partially purified this compound in the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% TFA). Filter the sample through a 0.45 µm syringe filter.
-
System Setup:
-
Equilibrate a C18 preparative HPLC column with the initial mobile phase.
-
-
Injection: Inject the prepared sample onto the column.
-
Elution:
-
Run a linear gradient from 5% to 95% Acetonitrile (both with 0.1% TFA) over a specified time (e.g., 30 minutes).
-
-
Fraction Collection: Collect fractions based on the UV chromatogram, targeting the peak corresponding to the product.
-
Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to remove the solvents and obtain the purified product as a solid.
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: A troubleshooting decision tree for common purification problems.
References
Common side reactions with Propargyl-PEG4-mesyl ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Propargyl-PEG4-mesyl ester in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It contains two reactive functional groups: a propargyl group (an alkyne) and a mesyl (methanesulfonyl) ester. The propargyl group is used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," to react with azide-containing molecules. The mesyl group is an excellent leaving group in nucleophilic substitution reactions, allowing for the conjugation to nucleophiles such as amines and thiols. The polyethylene (B3416737) glycol (PEG) spacer (PEG4) enhances the solubility of the molecule in aqueous solutions.[1][2]
Q2: What are the most common side reactions associated with the mesyl ester group?
The primary side reactions involving the mesyl ester group are:
-
Hydrolysis: The mesyl group can be hydrolyzed by water, especially at non-neutral pH, converting it to a hydroxyl group and rendering the linker inactive for nucleophilic substitution.
-
Over-alkylation of Amines: When reacting with primary or secondary amines, the initial product is a secondary or tertiary amine, respectively. These products can be more nucleophilic than the starting amine and can react with another molecule of the this compound, leading to di-alkylation or the formation of quaternary ammonium (B1175870) salts.
-
Elimination Reactions: Under basic conditions, an elimination reaction can occur, leading to the formation of an alkene, although this is generally less common for primary mesylates.
Q3: What are the common side reactions associated with the propargyl group, especially during click chemistry?
The most common side reaction involving the propargyl group during copper-catalyzed azide-alkyne cycloaddition (CuAAC) is oxidative homocoupling (Glaser coupling). This reaction leads to the formation of a di-yne byproduct from two molecules of the propargyl-PEG linker. This side reaction is promoted by the presence of oxygen and can be minimized by using a reducing agent, such as sodium ascorbate (B8700270), in the reaction mixture to keep the copper catalyst in its active Cu(I) oxidation state.[3]
Q4: How can I monitor the progress of my reaction and detect potential side products?
Several analytical techniques can be used:
-
Mass Spectrometry (MALDI-TOF or LC-MS): This is a powerful tool to identify the desired product and any side products by their molecular weights. It can help detect unreacted starting materials, hydrolyzed linker, and products of over-alkylation or homocoupling.[4][5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the final conjugate and to detect the presence of characteristic peaks from side products.[7][8]
-
Chromatography (HPLC, SEC): High-performance liquid chromatography (HPLC) can be used to separate and quantify the different components in the reaction mixture. Size-exclusion chromatography (SEC) is useful for separating the PEGylated product from smaller molecules like the unreacted linker.[]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Conjugate in Nucleophilic Substitution
| Potential Cause | Troubleshooting Suggestion |
| Hydrolysis of the mesyl ester | Work at a neutral or slightly acidic pH if possible. Prepare and use the this compound solution promptly after dissolving it. Store the reagent under anhydrous conditions. |
| Suboptimal reaction conditions | Optimize the reaction temperature and time. Ensure proper stoichiometry of reactants. |
| Steric hindrance | If the nucleophile is sterically hindered, the reaction may be slow. Consider increasing the reaction time or temperature. |
| Low reactivity of the nucleophile | Ensure the nucleophile is sufficiently deprotonated to be reactive. Adjust the pH of the reaction mixture accordingly, keeping in mind the stability of the mesyl ester. |
Issue 2: Presence of Multiple Products (Over-alkylation of Amines)
| Potential Cause | Troubleshooting Suggestion |
| High reactivity of the initial product | Use a larger excess of the amine nucleophile to favor the mono-alkylation product. Control the stoichiometry of the this compound carefully. |
| Prolonged reaction time | Monitor the reaction progress and stop it once the desired product is formed to prevent further reaction. |
Issue 3: Low Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Potential Cause | Troubleshooting Suggestion |
| Oxidation of the copper catalyst | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure. Use a reducing agent like sodium ascorbate to maintain the copper in the Cu(I) state.[3] |
| Inhibition of the catalyst | Some functional groups on the substrate can coordinate with and inhibit the copper catalyst. Consider using a copper-stabilizing ligand like TBTA or THPTA. |
| Impure reagents | Use high-purity solvents and reagents. Ensure the azide (B81097) and alkyne starting materials are pure. |
| Suboptimal pH | The optimal pH for CuAAC is typically around 7-8. Ensure the reaction buffer is within this range. |
Issue 4: Difficulty in Purifying the Final Product
| Potential Cause | Troubleshooting Suggestion |
| Presence of unreacted this compound | Use size-exclusion chromatography (SEC) or dialysis with an appropriate molecular weight cutoff (MWCO) to separate the larger conjugate from the smaller unreacted linker.[][10][11][12] |
| Presence of hydrolyzed linker | Similar to the unreacted linker, SEC or dialysis can be effective for removal.[][12] |
| Presence of over-alkylation or homocoupling byproducts | Reversed-phase HPLC (RP-HPLC) can often separate products with different degrees of PEGylation or different structures.[] |
Experimental Protocols & Workflows
General Workflow for Nucleophilic Substitution
Caption: General workflow for a nucleophilic substitution reaction.
General Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
References
- 1. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 2. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Membrane-Based Hybrid Method for Purifying PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Click Chemistry with Propargyl-PEG4-Mesyl Ester
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Propargyl-PEG4-mesyl ester in their click chemistry applications. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges and achieve successful conjugation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It contains two key functional groups:
-
A propargyl group (a terminal alkyne) that readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions.[1][2]
-
A mesyl ester group , which is an excellent leaving group for nucleophilic substitution reactions (SN2), allowing for conjugation to nucleophiles such as thiols or amines.[1]
The polyethylene (B3416737) glycol (PEG) spacer (PEG4) enhances the solubility of the molecule in aqueous environments.[1] This linker is commonly used in bioconjugation and drug delivery to connect a molecule of interest to a biological target.[3]
Q2: What is the fundamental mechanism of the click reaction involving this linker?
The core reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). In this reaction, the terminal alkyne of the propargyl group on the linker reacts with an azide-functionalized molecule in the presence of a Cu(I) catalyst to form a stable triazole linkage.[4][5] The reaction is highly efficient, specific, and can be performed in aqueous conditions, making it suitable for biological applications.[6][7]
Q3: Could the mesyl group interfere with the click chemistry reaction?
Under standard CuAAC conditions, the mesyl group is generally stable and should not directly interfere with the cycloaddition. However, if your reaction mixture contains strong nucleophiles, there is a possibility of a competing SN2 reaction at the mesyl ester. It is crucial to consider the compatibility of all components in your reaction mixture.
Q4: What are the recommended storage conditions for this compound?
To ensure the stability and reactivity of the linker, it is recommended to store it at -20°C for long-term storage. For stock solutions, it is advisable to store them at -80°C for up to 6 months or at -20°C for up to one month.[8]
Troubleshooting Guide
Low or No Product Yield
This is one of the most common issues encountered in click chemistry. The following sections break down potential causes and their solutions.
Problem 1: Inactive Copper Catalyst
The active catalyst in CuAAC is Copper(I). Cu(I) is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[9]
-
Solution:
-
Use a Reducing Agent: Add a reducing agent like sodium ascorbate (B8700270) to your reaction to reduce Cu(II) to Cu(I) in situ.[6]
-
Degas Solvents: Before starting the reaction, degas your solvents by bubbling with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.
-
Use a Ligand: Employ a stabilizing ligand such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or the water-soluble THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) to protect the Cu(I) from oxidation and improve catalyst performance.[4][5]
-
Problem 2: Reagent Quality and Stoichiometry
The purity and ratio of your reactants are critical for a successful reaction.
-
Solution:
-
Verify Reagent Purity: Ensure the purity of your this compound and your azide-containing molecule. Impurities can inhibit the catalyst or lead to side reactions.
-
Optimize Stoichiometry: While a 1:1 molar ratio of alkyne to azide (B81097) is the theoretical ideal, using a slight excess (1.1 to 2-fold) of one of the components (usually the less expensive or more accessible one) can drive the reaction to completion.
-
Problem 3: Sub-optimal Reaction Conditions
Factors such as solvent, temperature, and pH can significantly impact the reaction rate and yield.
-
Solution:
-
Solvent Choice: The choice of solvent can influence the reaction rate. While water is often a good solvent for bioconjugation, co-solvents like DMSO, DMF, or t-BuOH can be used to improve the solubility of less polar reactants.
-
Temperature: Most click reactions proceed efficiently at room temperature.[6] However, for slow reactions due to steric hindrance, gentle heating (e.g., 37-50°C) may be beneficial.
-
pH: The optimal pH for CuAAC is typically between 4 and 12.[6] For bioconjugation, a pH of 7-8 is commonly used.
-
| Parameter | Recommended Range | Notes |
| Alkyne:Azide Ratio | 1:1 to 1:2 (or 2:1) | A slight excess of one reagent can improve yield. |
| Copper Catalyst | 1-10 mol% | Higher concentrations may be needed for difficult reactions. |
| Reducing Agent | 2-5 equivalents to Cu(II) | Ensure complete reduction of the copper catalyst. |
| Ligand | 1-5 equivalents to Copper | Pre-mixing the ligand and copper salt is recommended. |
| Temperature | Room Temperature to 50°C | Higher temperatures can accelerate sterically hindered reactions. |
| pH | 7.0 - 8.0 | Optimal for most bioconjugation reactions. |
Table 1: Recommended Reaction Condition Ranges for CuAAC.
Presence of Side Products and Difficult Purification
The appearance of unexpected spots on a TLC or peaks in an LC-MS, along with challenges in purification, can indicate side reactions or issues with product isolation.
Problem 4: Alkyne Homocoupling (Glaser Coupling)
A common side reaction is the oxidative homocoupling of the terminal alkyne, leading to the formation of a dimer. This is often observed in the presence of oxygen and copper.
-
Solution:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (nitrogen or argon) to minimize oxygen exposure.
-
Sufficient Reducing Agent: Ensure an adequate amount of reducing agent is present to keep the copper in the +1 oxidation state.
-
Purification: The homodimer can often be separated from the desired product by reversed-phase HPLC (RP-HPLC) due to differences in polarity and size.
-
Problem 5: Difficult Purification of PEGylated Product
PEG-containing compounds can be challenging to purify using standard silica (B1680970) gel chromatography due to their polarity and tendency to streak.
-
Solution:
-
Reversed-Phase HPLC (RP-HPLC): This is often the most effective method for purifying PEGylated molecules, providing good separation based on hydrophobicity.
-
Size-Exclusion Chromatography (SEC): For larger bioconjugates, SEC can be used to separate the product from smaller unreacted molecules.
-
Liquid-Liquid Extraction: For smaller molecules, a carefully chosen biphasic solvent system can be used to extract the product.
-
Experimental Protocols
General Protocol for CuAAC with this compound
This protocol is a starting point and may require optimization for your specific molecules.
-
Prepare Stock Solutions:
-
This compound: 10 mM in DMSO.
-
Azide-containing molecule: 10 mM in a suitable solvent (e.g., water, DMSO, or a buffer).
-
Copper(II) Sulfate (CuSO₄): 20 mM in water.
-
THPTA ligand: 50 mM in water.
-
Sodium Ascorbate: 100 mM in water (prepare fresh).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-containing molecule (e.g., 1 equivalent).
-
Add the this compound stock solution (e.g., 1.1 equivalents).
-
Add the THPTA ligand stock solution (e.g., 5 equivalents relative to copper).
-
Add the CuSO₄ stock solution (e.g., 0.1 equivalents).
-
Vortex the mixture gently.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate stock solution (e.g., 2-5 equivalents relative to copper).
-
Vortex the mixture gently.
-
If necessary, flush the headspace of the tube with an inert gas and seal it.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction time may need to be optimized.
-
-
Monitoring and Purification:
-
Monitor the reaction progress by TLC or LC-MS.
-
Purify the final product using an appropriate method such as RP-HPLC or SEC.
-
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting a failed click chemistry reaction.
Caption: Troubleshooting workflow for low or no product yield in CuAAC reactions.
References
- 1. Propargyl-PEG4-Ms, 173205-72-6 | BroadPharm [broadpharm.com]
- 2. youtube.com [youtube.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Click Chemistry in Drug Discovery [sigmaaldrich.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 7. Click chemistry - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
How to improve solubility of Propargyl-PEG4-mesyl ester conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Propargyl-PEG4-mesyl ester and its conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the PEG4 moiety in this compound?
A1: The polyethylene (B3416737) glycol (PEG) component, in this case, a chain of four ethylene (B1197577) glycol units, is incorporated to increase the hydrophilic nature of the molecule. This enhancement in hydrophilicity is intended to improve the solubility of the compound, particularly in aqueous environments.[1]
Q2: In which solvents is this compound generally soluble?
Q3: Why is my this compound conjugate exhibiting poor solubility in an aqueous buffer?
A3: Although the PEG linker enhances water solubility, the overall solubility of the final conjugate is determined by the physicochemical properties of both the linker and the conjugated molecule. If your conjugate is highly hydrophobic, it may counteract the solubilizing effect of the PEG4 chain, leading to poor aqueous solubility.
Q4: Can organic co-solvents be used to dissolve my conjugate?
A4: Yes, using a water-miscible organic co-solvent is a common and effective strategy. Solvents such as DMSO or DMF are excellent for initially dissolving the conjugate to create a concentrated stock solution. This stock solution can then be diluted into your aqueous buffer. It is crucial to add the concentrated organic stock solution to the aqueous buffer slowly with stirring to prevent precipitation. The final concentration of the organic co-solvent should be kept to a minimum (ideally less than 5% v/v) to avoid potential interference with subsequent biological experiments.
Troubleshooting Guide
Issue: Precipitate forms when diluting a DMSO stock solution of the conjugate into an aqueous buffer.
This is a common issue when the conjugate has poor aqueous solubility. The following steps can help troubleshoot this problem.
References
Propargyl-PEG4-mesyl ester stability issues in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Propargyl-PEG4-mesyl ester in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional crosslinker. It comprises three key components:
-
A propargyl group , which contains a terminal alkyne. This group is commonly used in "click chemistry," specifically in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form a stable triazole linkage with azide-modified molecules.
-
A polyethylene glycol (PEG)4 spacer , which is a short, hydrophilic chain of four ethylene (B1197577) glycol units. The PEG spacer enhances the solubility of the molecule in aqueous solutions, reduces aggregation, and provides a flexible bridge between the two reactive ends.[1]
-
A mesyl (methanesulfonyl) ester , which functions as an excellent leaving group in nucleophilic substitution reactions.[2][3] This allows for the covalent attachment of the linker to nucleophiles such as amines, thiols, or hydroxyl groups on a target molecule.
Its primary applications are in bioconjugation and chemical biology, where it is used to link biomolecules (like proteins, peptides, or antibodies) to other molecules (such as drugs, fluorescent dyes, or other biomolecules).[4]
Q2: What are the recommended storage and handling conditions for this compound?
To ensure the stability and reactivity of this compound, it is crucial to adhere to the following storage and handling conditions:
-
Storage Temperature: Store at -20°C for long-term stability.[5][6]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent exposure to moisture and oxygen.
-
Handling: Before use, allow the vial to warm to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis. For preparing solutions, use anhydrous solvents. If making a stock solution in a solvent like DMSO or DMF, cap the vial with a septum and use a syringe to dispense the liquid to minimize exposure to air.[7]
Q3: How does the mesyl group's reactivity influence experimental design?
The mesyl group is a highly reactive leaving group, making the ester susceptible to nucleophilic attack.[2][3] This reactivity is advantageous for conjugation reactions but also means the compound is prone to degradation. Key considerations for experimental design include:
-
Nucleophile Choice: The reaction will be most efficient with strong nucleophiles.
-
pH Control: The stability of the mesyl ester is pH-dependent. At higher pH, the presence of hydroxide (B78521) ions can lead to hydrolysis. The optimal pH for conjugation will depend on the pKa of the target nucleophile.
-
Solvent Selection: Protic solvents, especially water, can participate in solvolysis, leading to the degradation of the ester. Aprotic solvents are generally preferred for storage and reactions, although the PEG spacer improves solubility in aqueous buffers for bioconjugation.
Q4: What are the potential degradation pathways for this compound in solution?
The primary degradation pathway for this compound in solution is the hydrolysis of the mesyl ester. This can be catalyzed by acidic or basic conditions. In the presence of water or other nucleophiles, the mesyl group can be displaced, leading to the formation of an alcohol and methanesulfonic acid.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Yield | 1. Degradation of this compound: The reagent may have degraded due to improper storage or handling (exposure to moisture or high temperatures). 2. Suboptimal Reaction pH: The pH of the reaction buffer may not be optimal for the nucleophilicity of the target functional group. 3. Presence of Competing Nucleophiles: The reaction buffer may contain nucleophilic species (e.g., Tris buffer) that compete with the target molecule. 4. Steric Hindrance: The target functional group on the biomolecule may be sterically inaccessible. | 1. Verify Reagent Integrity: Use a fresh vial of the reagent. Ensure proper storage and handling procedures are followed. Consider quantifying the active mesyl ester content. 2. Optimize Reaction pH: Perform a pH titration experiment to find the optimal pH for your specific conjugation. For amine conjugation, a pH range of 7.5-9.0 is often used. 3. Use Non-Nucleophilic Buffers: Switch to a non-nucleophilic buffer such as PBS (phosphate-buffered saline) or HEPES. 4. Increase Linker Length: Consider using a similar linker with a longer PEG spacer to overcome steric hindrance. |
| Inconsistent Results Between Experiments | 1. Variability in Reagent Activity: Different lots of the reagent may have slight variations in purity or activity. Stock solutions may degrade over time. 2. Inconsistent Reaction Conditions: Minor variations in pH, temperature, or reaction time can lead to different outcomes. | 1. Aliquot and Store Reagent: Aliquot the reagent upon receipt to avoid multiple freeze-thaw cycles. Prepare fresh stock solutions for critical experiments. 2. Standardize Protocols: Carefully control all reaction parameters, including buffer preparation, temperature, and incubation times. |
| Side Product Formation | 1. Hydrolysis of Mesyl Ester: The primary side product is likely the hydrolyzed form of the linker (Propargyl-PEG4-OH). 2. Reaction with Buffer Components: If a nucleophilic buffer is used, the linker may conjugate to the buffer molecules. | 1. Minimize Reaction Time and Control pH: Use the shortest effective reaction time and maintain the optimal pH to minimize hydrolysis. 2. Use Appropriate Buffers: Employ non-nucleophilic buffers. |
Quantitative Data
| pH | Temperature (°C) | Illustrative Half-life (t1/2) | Primary Degradation Pathway |
| 4.0 | 25 | > 24 hours | Acid-catalyzed hydrolysis |
| 7.4 | 25 | Several hours | Neutral hydrolysis |
| 9.0 | 25 | < 1 hour | Base-catalyzed hydrolysis |
Experimental Protocols
Protocol: General Procedure for Monitoring the Stability of this compound in an Aqueous Buffer
This protocol describes a general method for assessing the stability of this compound in a given buffer using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with a C18 column and a suitable detector (e.g., UV-Vis, ELSD, or Mass Spectrometer)
-
Mobile phases (e.g., water and acetonitrile (B52724) with a suitable modifier like formic acid or TFA)
Procedure:
-
Prepare a Stock Solution: Dissolve a known quantity of this compound in anhydrous DMSO to a final concentration of 10 mg/mL.
-
Initiate the Degradation Study: Dilute the stock solution into the aqueous buffer of interest to a final concentration of 1 mg/mL.
-
Time-Point Sampling: At various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, 24 hrs), take an aliquot of the reaction mixture.
-
Quench the Reaction (if necessary): Depending on the analytical method, it may be necessary to quench the degradation by, for example, acidifying the sample.
-
HPLC Analysis: Inject the samples onto the HPLC system. Use a gradient elution method to separate the intact this compound from its degradation products (e.g., the hydrolyzed alcohol).
-
Data Analysis: Monitor the decrease in the peak area of the intact ester over time to determine its rate of degradation and half-life in the chosen buffer.
Visualizations
Caption: Workflow for assessing the stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. precisepeg.com [precisepeg.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Propargyl-PEG4-Ms, 173205-72-6 | BroadPharm [broadpharm.com]
- 6. Propargyl-PEG4-acid, 1415800-32-6 | BroadPharm [broadpharm.com]
- 7. broadpharm.com [broadpharm.com]
Technical Support Center: Propargyl-PEG4-mesyl ester
Here is a technical support center for Propargyl-PEG4-mesyl ester.
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the hydrolysis of this compound, a bifunctional linker used in bioconjugation and click chemistry.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a chemical compound featuring a terminal alkyne (propargyl group) for use in copper-catalyzed click chemistry reactions and a mesyl (methanesulfonyl) group.[1][2] The mesyl group is an excellent leaving group, making it highly reactive towards nucleophiles in substitution reactions.[1][2] The polyethylene (B3416737) glycol (PEG) spacer increases the molecule's solubility in aqueous environments.[2]
Q2: Why is this compound susceptible to hydrolysis?
The susceptibility to hydrolysis stems from the methanesulfonate (B1217627) (mesyl) group, which is a sulfonate ester.[3] This group is highly electrophilic, making the ester prone to nucleophilic attack by water.[3] This reaction, known as hydrolysis, cleaves the ester bond, replacing the mesyl group with a hydroxyl group (-OH).
Q3: What are the primary factors that cause hydrolysis?
The main factors that accelerate the hydrolysis of sulfonate esters are:
-
Presence of Water: Water acts as the nucleophile that attacks the ester. The rate of hydrolysis is dramatically increased in the presence of water.[4]
-
pH: Hydrolysis can be catalyzed by both acidic and basic conditions.[5][6] For sulfonate esters, hydrolysis rates can be significantly faster at basic pH compared to neutral or acidic pH.[7]
-
Temperature: Higher temperatures provide the necessary activation energy for the hydrolysis reaction to occur, thus increasing the rate of degradation.[8]
Q4: What are the chemical products of hydrolysis?
When this compound hydrolyzes, it breaks down into two products: Propargyl-PEG4-alcohol and methanesulfonic acid. This conversion results in the loss of the reactive mesyl group, rendering the compound ineffective for its intended nucleophilic substitution reactions.
Q5: How can I detect if my reagent has hydrolyzed?
Hydrolysis can be detected by analytical techniques that separate the parent ester from its more polar alcohol byproduct. The most common method is High-Performance Liquid Chromatography (HPLC), where the hydrolyzed alcohol will typically have a shorter retention time. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the presence of the alcohol and the absence of the mesyl group.
Troubleshooting Guide
This section addresses common problems that may arise from reagent degradation.
Problem: My conjugation reaction has a low or zero yield.
If you are experiencing poor results in a reaction involving the mesyl group (e.g., conjugation to a thiol or amine), reagent hydrolysis is a likely cause. Follow this troubleshooting workflow:
Problem: I see an unexpected peak/spot in my analytical results (HPLC, TLC).
An unexpected, more polar species is often the hydrolyzed Propargyl-PEG4-alcohol.
-
Verification: To confirm, you can intentionally hydrolyze a small aliquot of your starting material (e.g., by dissolving in water with a trace of mild base and warming gently) and run it as a standard to see if the retention times match.
-
Solution: If hydrolysis is confirmed, the reagent batch is compromised and should be discarded. Ensure that new batches are stored under strictly anhydrous conditions.
Prevention and Best Practices
Proactive measures are critical to maintaining the integrity of this compound.
Storage and Handling
Proper storage is the most effective way to prevent hydrolysis.[9][10][11]
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower | Reduces the rate of chemical degradation.[8] |
| Atmosphere | Store under an inert gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, preventing hydrolysis and oxidation. |
| Container | Tightly sealed vial with a secure cap (e.g., septum-capped) | Prevents moisture from entering the container during storage and handling.[11] |
| Location | Dry, dedicated chemical storage area. Avoid frost-free freezers. | Frost-free cycles can introduce temperature fluctuations and moisture.[10] |
Use in Experiments
-
Acclimatization: Before opening, allow the vial to warm to room temperature in a desiccator. This prevents atmospheric moisture from condensing on the cold reagent.
-
Solvents: Always use high-purity, anhydrous solvents. Solvents from a freshly opened bottle or those dried using molecular sieves are recommended.
-
Inert Atmosphere: When preparing solutions, use an inert atmosphere glove box or standard Schlenk line techniques to minimize exposure to air.
Experimental Protocols
Protocol 1: Monitoring Hydrolysis by HPLC
This protocol provides a general method to assess the purity of this compound.
-
Sample Preparation:
-
Carefully prepare a stock solution of the ester at ~1 mg/mL in anhydrous acetonitrile.
-
Immediately dilute to a working concentration of ~50 µg/mL using the mobile phase.
-
Cap the analysis vial tightly and place it in the autosampler.
-
-
HPLC Conditions (Illustrative Example):
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 210 nm.
-
-
Data Analysis:
-
The this compound will be the major, less polar peak with a longer retention time.
-
The hydrolyzed product, Propargyl-PEG4-alcohol, will appear as a more polar peak with a shorter retention time.
-
Calculate purity by peak area percentage. A significant secondary peak (>5%) may indicate substantial degradation.
-
Protocol 2: Recommended Storage and Handling Procedure
-
Receiving: Upon receipt, inspect the container seal for integrity. Immediately place the vial in a sealed secondary container with desiccant and store at -20°C or below.[12]
-
Preparation for Use: Transfer the sealed secondary container from the freezer to a desiccator. Allow the vial to equilibrate to ambient temperature for at least 30-60 minutes.
-
Dispensing: If possible, perform all manipulations in an inert atmosphere glove box. If not available, uncap the vial briefly in a fume hood with low airflow. Use a clean, dry syringe or pipette to withdraw the required amount.
-
Resealing and Storage: Immediately after dispensing, flush the vial headspace with dry argon or nitrogen gas, securely recap, and return it to the secondary container for storage in the freezer.[13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Propargyl-PEG4-Ms, 173205-72-6 | BroadPharm [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. enovatia.com [enovatia.com]
- 5. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 10. m.youtube.com [m.youtube.com]
- 11. envirotechint.com [envirotechint.com]
- 12. iedu.mui.ac.ir [iedu.mui.ac.ir]
- 13. csuohio.edu [csuohio.edu]
Technical Support Center: Purification of PEGylated Proteins Using Propargyl-PEG4-mesyl ester
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying proteins modified with Propargyl-PEG4-mesyl ester. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it react with proteins?
This compound is a bifunctional linker used for protein modification. It consists of three key components:
-
Propargyl group: An alkyne functional group that allows for a subsequent "click chemistry" reaction with an azide-tagged molecule.[1] This is a highly specific and efficient conjugation method.[1]
-
PEG4: A short polyethylene (B3416737) glycol (PEG) spacer containing four ethylene (B1197577) glycol units. The PEG moiety enhances the solubility and reduces steric hindrance of the modified protein.
-
Mesyl ester: A methanesulfonyl ester group. The mesylate is a good leaving group, facilitating a nucleophilic substitution reaction with primary amines on the protein surface, primarily the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group.[2]
The overall process involves a two-step conjugation strategy: initial PEGylation via the mesyl group, followed by a click chemistry reaction using the propargyl group.
Q2: What are the primary challenges in purifying proteins PEGylated with this compound?
The main purification challenges arise from the heterogeneity of the reaction mixture, which typically contains:
-
Desired mono-PEGylated protein
-
Poly-PEGylated protein (multiple PEG chains attached)
-
Unreacted (native) protein
-
Excess unreacted this compound
-
Hydrolyzed PEG reagent
Separating these components can be complex due to similarities in their physicochemical properties.
Q3: What are the recommended purification methods for PEGylated proteins?
Several chromatographic techniques are effective for purifying PEGylated proteins. The choice of method depends on the specific properties of the protein and the degree of PEGylation.
-
Size Exclusion Chromatography (SEC): This is one of the most common methods for separating PEGylated proteins. Since PEGylation increases the hydrodynamic radius of the protein, PEGylated species will elute earlier than their unmodified counterparts. SEC is particularly effective at removing unreacted, low-molecular-weight PEG reagents.[3]
-
Ion Exchange Chromatography (IEX): The attachment of neutral PEG chains can shield the surface charges of the protein, altering its isoelectric point (pI). This change in charge can be exploited for separation using IEX. It is often possible to separate mono-, di-, and poly-PEGylated species, as well as positional isomers.[3]
-
Hydrophobic Interaction Chromatography (HIC): PEGylation can alter the surface hydrophobicity of a protein. HIC separates molecules based on these differences and can be a useful polishing step in the purification workflow.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is highly effective for analytical characterization and can also be used for purification, especially for smaller proteins and peptides. It separates based on hydrophobicity.
Q4: How can I characterize the purified PEGylated protein to confirm successful conjugation?
A combination of analytical techniques is recommended for thorough characterization:
-
Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE): A simple and rapid method to visualize the increase in molecular weight of the PEGylated protein compared to the native protein.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can provide the precise molecular weight of the PEGylated protein, confirming the number of attached PEG chains.[4] LC-MS/MS can be used for quantitative analysis of PEGylated proteins in complex samples.[5][6][7]
-
High-Performance Liquid Chromatography (HPLC): Analytical SEC, IEX, or RP-HPLC can be used to assess the purity and heterogeneity of the final product.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low PEGylation Yield | 1. Suboptimal Reaction pH: The reactivity of primary amines is pH-dependent. At low pH, the amine is protonated and less nucleophilic.[9] 2. Degradation of this compound: Mesyl esters can be susceptible to hydrolysis, especially at high pH. 3. Insufficient Molar Ratio of PEG Reagent: The stoichiometry of the reaction may not be optimal. 4. Protein Aggregation: The protein may be aggregating under the reaction conditions. | 1. Optimize the reaction pH. A common starting point for amine modification is a slightly alkaline pH (e.g., pH 7.5-8.5). However, a pH-optimization study is recommended. 2. Use fresh this compound. Store the reagent under desiccated conditions at the recommended temperature (typically -20°C). 3. Increase the molar excess of the this compound to the protein. A 5 to 20-fold molar excess is a common starting point.[10] 4. Perform the reaction at a lower temperature (e.g., 4°C) and ensure adequate mixing. Consider adding stabilizing excipients if compatible with the reaction chemistry. |
| Presence of Poly-PEGylated Species | 1. High Molar Ratio of PEG Reagent: A large excess of the PEGylating agent increases the likelihood of multiple PEG chains attaching to the protein. 2. Long Reaction Time: Extended reaction times can lead to more extensive modification. | 1. Reduce the molar ratio of this compound to protein. 2. Optimize the reaction time by taking aliquots at different time points and analyzing them by SDS-PAGE or HPLC. Quench the reaction once the desired level of mono-PEGylation is achieved. |
| Unreacted Protein Remaining | 1. Insufficient Molar Ratio of PEG Reagent: Not enough PEG reagent to modify all protein molecules. 2. Short Reaction Time: The reaction may not have gone to completion. 3. Steric Hindrance: Some amine groups on the protein surface may be sterically inaccessible to the PEG reagent. | 1. Increase the molar excess of the this compound. 2. Increase the reaction time. 3. Consider using a PEG reagent with a longer spacer arm if steric hindrance is a suspected issue. However, for this compound, this is fixed. |
| Difficulty in Removing Unreacted PEG Reagent | 1. Inadequate Purification Method: The chosen purification method may not have sufficient resolution. 2. Aggregation of PEG Reagent: The free PEG reagent may form aggregates that co-elute with the protein. | 1. For small-scale purification, dialysis or diafiltration using a membrane with an appropriate molecular weight cutoff (MWCO) is effective.[11][12][13] For larger scales, tangential flow filtration (TFF) is recommended.[12][13][14] SEC is also highly effective for removing excess reagent.[3] 2. Ensure complete solubilization of the PEG reagent before adding it to the reaction mixture. |
| Side Reactions with Other Amino Acid Residues | 1. Reaction with other nucleophilic side chains: Besides lysine, other amino acid residues like histidine, cysteine, and tyrosine have nucleophilic side chains that could potentially react with the mesyl ester, especially at higher pH.[15] | 1. Carefully control the reaction pH. Lowering the pH can increase the selectivity for the more nucleophilic primary amines over other residues. Perform a thorough characterization of the final product using mass spectrometry to identify any unexpected modifications. |
Quantitative Data Summary
The efficiency of protein PEGylation can be influenced by the type of activated PEG reagent used. The following table provides a comparative overview of expected efficiencies for different activation chemistries.
| PEGylation Reagent Type | Target Residue(s) | Typical Reaction pH | Typical Molar Excess (PEG:Protein) | Reported Mono-PEGylation Yield (%) | Key Advantages | Key Disadvantages |
| Sulfonate Ester (e.g., Mesylate) | Lysine, N-terminus | 7.5 - 8.5 | 5 - 20 | Varies (data not widely available for direct comparison) | Good leaving group, stable precursor | Potential for side reactions with other nucleophiles, less common than NHS esters. |
| NHS Ester | Lysine, N-terminus | 7.0 - 8.0 | 5 - 20 | 40 - 70% | High reactivity with primary amines, widely used.[16][17][18][19] | Susceptible to hydrolysis, can lead to heterogeneous products. |
| Aldehyde | N-terminus | 5.0 - 7.0 | 5 - 20 | > 90% (Site-specific) | High site-specificity for the N-terminus.[16] | Requires a reducing agent (e.g., sodium cyanoborohydride). |
| Maleimide | Cysteine | 6.5 - 7.5 | 2 - 10 | > 95% (Site-specific) | Highly specific for sulfhydryl groups.[20] | Requires a free cysteine residue, which may need to be introduced via site-directed mutagenesis. |
Experimental Protocols
Protocol 1: General Procedure for Protein PEGylation with this compound
-
Protein Preparation:
-
Ensure the protein is in an amine-free buffer (e.g., phosphate-buffered saline (PBS), HEPES) at a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into a suitable reaction buffer using dialysis or a desalting column.
-
-
Reagent Preparation:
-
Allow the this compound to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the this compound (e.g., 100 mM) in a dry, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
-
PEGylation Reaction:
-
Adjust the pH of the protein solution to the desired value (e.g., pH 8.0) with a suitable buffer.
-
Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the protein solution while gently stirring.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The optimal time and temperature should be determined empirically for each protein.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM to consume any unreacted this compound.
-
-
Purification:
-
Proceed with the purification of the PEGylated protein using SEC, IEX, or another suitable chromatographic method as described in the FAQs.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Click Chemistry (CuAAC) of Propargyl-PEGylated Protein
This protocol is for the subsequent reaction of the propargyl-modified protein with an azide-containing molecule (e.g., a fluorescent dye, biotin, or another biomolecule).
-
Reagent Preparation:
-
Propargyl-PEGylated Protein: Purified protein from Protocol 1 in an appropriate buffer (e.g., PBS).
-
Azide-containing Molecule: Dissolved in a suitable solvent (e.g., DMSO or water).
-
Copper (II) Sulfate (CuSO₄): 20 mM stock solution in water.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): 100 mM stock solution in water. This is a water-soluble ligand that stabilizes the Cu(I) catalyst.[1]
-
Sodium Ascorbate (B8700270): 300 mM stock solution in water (prepare fresh). This is the reducing agent to generate Cu(I) in situ.[1]
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
Propargyl-PEGylated protein (to a final concentration of 1-5 mg/mL).
-
Azide-containing molecule (typically 5-10 molar excess over the protein).
-
THPTA solution (to a final concentration of 2 mM).
-
CuSO₄ solution (to a final concentration of 0.4 mM).
-
-
Vortex briefly to mix.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (to a final concentration of 6 mM).
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
-
Purification:
-
Remove the copper catalyst and excess reagents by SEC or dialysis.
-
Visualizations
Caption: Experimental workflow for protein PEGylation and subsequent bioconjugation.
Caption: Troubleshooting logic for addressing low PEGylation yield.
Caption: Decision pathway for purification of PEGylated proteins.
References
- 1. broadpharm.com [broadpharm.com]
- 2. periodicchemistry.com [periodicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID. | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Parallel evaluation of nucleophilic and electrophilic chemical probes for sulfenic acid: Reactivity, selectivity and biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 19. Protocol for Protein PEGylation [jenkemusa.com]
- 20. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming steric hindrance in Propargyl-PEG4-mesyl ester reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Propargyl-PEG4-mesyl ester, with a special focus on overcoming challenges related to steric hindrance in nucleophilic substitution reactions.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound in a direct question-and-answer format.
Q1: My nucleophilic substitution reaction with this compound is showing low or no yield. What are the likely causes related to steric hindrance?
A1: Low or no yield in these reactions is frequently tied to steric hindrance, which impedes the required molecular interactions. The primary factors are:
-
Sterically Hindered Nucleophile: Your nucleophile (e.g., a bulky amine, thiol, or alcohol) may be too large to approach the electrophilic carbon on the this compound. The SN2 reaction mechanism requires a direct "backside attack," which is sensitive to the size of the attacking molecule.[1][2]
-
Steric Shielding by the PEG Chain: While the electrophilic carbon is on a primary alkyl chain (which is favorable for SN2 reactions), the flexible PEG4 linker itself can create a "steric shield."[3] The chain may fold or coil, physically blocking the reaction site and preventing the nucleophile from accessing it.[4]
-
Sub-optimal Reaction Conditions: Conditions that are not optimized for overcoming steric barriers will result in poor yields. This includes the choice of solvent, base, and temperature.
Q2: How can I modify my reaction conditions to overcome steric hindrance and improve my yield?
A2: To improve reaction outcomes, you can adjust several parameters to lower the energy barrier caused by steric hindrance:
-
Increase Reaction Time and Temperature: Giving the molecules more time and kinetic energy can help overcome the activation energy barrier imposed by steric hindrance. Try running the reaction for 24-48 hours and consider moderately increasing the temperature (e.g., from room temperature to 40-50°C). However, be cautious, as excessive heat can promote undesired side reactions like elimination.[1]
-
Use a Less Hindered Base: If a base is required for your reaction (e.g., to deprotonate a thiol or amine), select a strong but non-bulky base. Hindered bases like potassium tert-butoxide are more likely to cause elimination side reactions than substitution.[5] Consider using bases like diisopropylethylamine (DIPEA) or sodium hydride (NaH) for non-protic solvents.
-
Optimize Solvent Choice: The choice of solvent is critical. Use a polar aprotic solvent.[1][6] These solvents, such as DMF, DMSO, or acetonitrile , are ideal for SN2 reactions because they do not form a tight "cage" around the nucleophile, leaving it more reactive.[6][7] Protic solvents like water or ethanol (B145695) should be avoided as they can solvate and deactivate the nucleophile through hydrogen bonding.[6]
Q3: I'm observing the formation of side products. What are they and how can I minimize them?
A3: The most common side reaction is E2 (elimination) , which competes with the desired SN2 substitution.[8] In this reaction, the nucleophile acts as a base, removing a proton from the carbon adjacent to the mesyl group, which results in the formation of a double bond in your PEG linker.
To minimize elimination:
-
Avoid Bulky, Strong Bases: As mentioned, bulky bases like potassium tert-butoxide strongly favor elimination.[5][9]
-
Use a Strong, Non-Basic Nucleophile: If possible, use a nucleophile that is highly reactive but not strongly basic (e.g., iodide, azide, or thiolate ions).
-
Lower the Reaction Temperature: Elimination reactions are often more favored at higher temperatures than substitution reactions. If you have increased the temperature to overcome steric hindrance, try to find a balance or use a longer reaction time at a lower temperature.
-
Choose the Right Solvent: Polar aprotic solvents are generally preferred for SN2 reactions and can help favor substitution over elimination compared to some protic solvents.[7]
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a bifunctional chemical linker. It contains two key functional groups:
-
A propargyl group (an alkyne), which is used in highly efficient "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[10]
-
A mesyl ester (mesylate) , which is an excellent leaving group in nucleophilic substitution (SN2) reactions.[10][11] The PEG4 (polyethylene glycol, 4 units) spacer increases the molecule's solubility in aqueous and organic media and provides a flexible linker between the two functional ends.[8]
Q2: How does the PEG4 linker contribute to steric hindrance?
A2: The polyethylene (B3416737) glycol (PEG) chain, while designed to be a flexible spacer, can be a source of steric hindrance itself.[1] The flexible chain can fold back on itself, creating a "cloud" that shields the reactive mesylate group from the incoming nucleophile.[4] The longer the PEG chain, the more significant this shielding effect can become.[1]
Q3: Are there alternative reagents with less steric hindrance?
A3: If steric hindrance from the PEG chain is a persistent issue, you could consider linkers with shorter PEG chains (e.g., Propargyl-PEG2-mesyl ester) or linkers with a more rigid structure that prevents the chain from blocking the reactive site. However, shortening the linker may lead to other issues, such as reduced solubility or insufficient spacing between conjugated molecules.
Q4: How should I store and handle this compound?
A4: this compound is moisture-sensitive due to the mesyl group, which can be slowly hydrolyzed. It should be stored at -20°C under an inert atmosphere (e.g., argon or nitrogen) and protected from moisture. Before use, allow the vial to warm to room temperature before opening to prevent condensation of moisture onto the product.
Quantitative Data Summary
While specific reaction yields are highly dependent on the substrate and nucleophile, the following table provides representative data illustrating how reaction conditions can influence the outcome of a nucleophilic substitution on a primary mesylate like this compound.
| Nucleophile (Example) | Solvent | Base | Temperature (°C) | Time (h) | Predominant Pathway | Representative Yield (%) |
| Sterically Small Amine | DMF | DIPEA | 25 | 24 | SN2 | 85-95% |
| Sterically Small Amine | Ethanol | DIPEA | 25 | 24 | SN2 | 40-60% |
| Sterically Bulky Amine | DMF | DIPEA | 50 | 48 | SN2 | 30-50% |
| Sterically Bulky Amine | DMF | t-BuOK | 50 | 48 | E2 | <10% (SN2) |
| Thiol | Acetonitrile | NaH | 25 | 12 | SN2 | >90% |
This table is for illustrative purposes and actual results may vary.
Detailed Experimental Protocols
Protocol: General Procedure for Nucleophilic Substitution with a Hindered Amine
This protocol provides a starting point for reacting this compound with a sterically challenging primary or secondary amine. Optimization may be required.
Materials:
-
This compound
-
Hindered amine nucleophile
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel and magnetic stirrer
Procedure:
-
Preparation: Dry the reaction vessel thoroughly under vacuum or with a heat gun and allow it to cool to room temperature under an inert gas atmosphere.
-
Reagent Dissolution: In the reaction vessel, dissolve the hindered amine (1.0 equivalent) in anhydrous DMF.
-
Base Addition: Add DIPEA (1.5 - 2.0 equivalents) to the solution. DIPEA acts as a non-nucleophilic base to scavenge the methanesulfonic acid byproduct.
-
Addition of Ester: Slowly add a solution of this compound (1.1 equivalents) dissolved in a small amount of anhydrous DMF to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature (or heat to 40-50°C if no reaction is observed) under an inert atmosphere.
-
Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) until the starting material is consumed or no further progress is observed (typically 24-48 hours).
-
Workup and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography.
Mandatory Visualizations
Diagrams created using Graphviz (DOT language) to illustrate key concepts and workflows.
Caption: Workflow for troubleshooting low yield in this compound reactions.
Caption: The impact of steric hindrance on the SN2 reaction of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The Substrate: Steric Effects in the SN2 Reaction [almerja.com]
- 4. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Elimination Reactions: an Introduction [chemistrysteps.com]
- 9. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 10. medchemexpress.com [medchemexpress.com]
- 11. youtube.com [youtube.com]
Validation & Comparative
A Head-to-Head Battle of Bioconjugation Linkers: Propargyl-PEG4-Mesyl Ester vs. NHS Ester
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision point in the design of bioconjugates, influencing everything from reaction efficiency to the stability and function of the final product. This guide provides an in-depth, objective comparison of two distinct classes of linkers: the alkylating Propargyl-PEG4-mesyl ester and the acylating N-hydroxysuccinimide (NHS) ester.
This comparison will delve into their respective reaction mechanisms, target specificity, stability, and provide the available experimental data to inform the selection of the optimal linker for your research and development needs.
At a Glance: Key Differences
| Feature | This compound | NHS Ester |
| Reaction Type | Nucleophilic Substitution (Alkylation) | Nucleophilic Acyl Substitution (Acylation) |
| Primary Target | Nucleophiles (e.g., amines, thiols) | Primary Amines |
| Bond Formed | Secondary/Tertiary Amine, Thioether | Amide |
| Byproducts | Mesylate anion | N-hydroxysuccinimide (NHS) |
| Key Advantage | Broader nucleophile reactivity | High selectivity for primary amines |
| Primary Limitation | Potential for lower selectivity | Susceptible to hydrolysis in aqueous media |
Chemical Principles and Reactivity
This compound belongs to the class of alkylating agents. The core of its reactivity lies in the mesyl (methanesulfonyl) group, which is an excellent leaving group. This allows for a nucleophilic substitution reaction (SN2) where a nucleophile from the biomolecule (such as an amine or thiol) attacks the carbon atom to which the mesyl group is attached, displacing the mesylate anion and forming a stable covalent bond. The propargyl group provides a terminal alkyne functionality for subsequent "click chemistry" reactions, while the PEG4 (polyethylene glycol) spacer enhances water solubility.[1]
NHS esters are reactive esters that undergo nucleophilic acyl substitution.[2] They are highly selective for primary aliphatic amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins.[3] The reaction involves the amine acting as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[2][4]
Reaction Mechanisms
The fundamental difference in their chemistry dictates their reaction pathways and the nature of the resulting covalent bond.
This compound: Alkylation
The mesyl group is a highly effective leaving group, facilitating the alkylation of various nucleophiles.
NHS Ester: Acylation
NHS esters react with primary amines to form a thermodynamically stable amide bond.
Performance Comparison: A Data-Driven Look
Direct, side-by-side quantitative comparisons of this compound and NHS esters in bioconjugation are not extensively documented in publicly available literature. However, we can infer performance characteristics based on the known chemistry of sulfonate esters and NHS esters.
Reactivity and Selectivity
NHS esters are renowned for their high selectivity towards primary amines at a slightly alkaline pH (7.2-8.5).[4] While reactions with other nucleophiles like hydroxyl and sulfhydryl groups can occur, the resulting ester and thioester bonds are generally less stable and can be displaced by amines.[3] However, at higher pH, the rate of hydrolysis of the NHS ester increases significantly, which can compete with the desired conjugation reaction and lower the yield.[4]
This compound , being an alkylating agent, can react with a broader range of nucleophiles. This includes primary and secondary amines, as well as the thiol groups of cysteine residues. While this offers versatility, it may also lead to a less selective modification of a protein, potentially reacting with multiple types of amino acid residues. The reactivity of sulfonate esters like mesylates is generally considered to be high, though specific kinetic data in aqueous bioconjugation conditions is sparse.
Stability
A critical factor in bioconjugation is the stability of the linker in the aqueous buffers used for reactions.
NHS esters are susceptible to hydrolysis, and their stability is highly pH-dependent. The half-life of an NHS ester can range from hours at neutral pH to mere minutes at more alkaline pH values.[2]
Table 1: Half-life of NHS Esters in Aqueous Solution
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours[2] |
| 8.0 | 4 | ~1 hour |
| 8.6 | 4 | 10 minutes[2] |
The stability of the resulting conjugate is also a key consideration. The amide bond formed from an NHS ester reaction is exceptionally stable. The secondary/tertiary amine or thioether bond formed from the mesylate linker is also highly stable.
Experimental Protocols
Detailed and validated experimental protocols are crucial for successful bioconjugation.
General Protocol for Protein Labeling with an NHS Ester
This protocol outlines a general procedure for labeling a protein with a typical NHS ester.
Materials:
-
Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS ester stock solution (10 mg/mL in anhydrous DMSO or DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., desalting or size-exclusion chromatography column)
Procedure:
-
Protein Preparation: Ensure the protein is in a suitable amine-free buffer at the desired concentration.
-
Reagent Preparation: Immediately before use, prepare the NHS ester stock solution.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester solution to the protein solution. The final concentration of the organic solvent should be less than 10%.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting or size-exclusion chromatography column equilibrated with the desired storage buffer.
-
Characterization: Characterize the conjugate to determine the degree of labeling using methods such as UV-Vis spectroscopy or mass spectrometry.
General Protocol for Protein Conjugation with Propargyl-PEG7-Acid (via in situ NHS ester activation)
Materials:
-
Protein solution (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Propargyl-PEG7-acid solution (in anhydrous DMF or DMSO)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) solution (freshly prepared in anhydrous DMF or DMSO)
-
NHS (or Sulfo-NHS) solution (freshly prepared in anhydrous DMF or DMSO)
-
Quenching and purification materials as described for the NHS ester protocol.
Procedure:
-
Activation of Propargyl-PEG7-Acid: In a separate tube, combine 1 equivalent of Propargyl-PEG7-acid with 1.1 equivalents of EDC and 1.1 equivalents of NHS (or Sulfo-NHS). Incubate at room temperature for 15-30 minutes to generate the active NHS ester.[4]
-
Conjugation Reaction: Add the activated Propargyl-PEG7-NHS ester solution to the protein solution.
-
Incubation, Quenching, and Purification: Follow steps 4-7 from the NHS ester protocol above.
References
The Pivotal Role of PEG Linker Length in Bioconjugation: A Comparative Analysis
For researchers, scientists, and drug development professionals, the rational design of bioconjugates is paramount to achieving desired therapeutic outcomes. Among the critical components of these complex molecules, the linker—specifically the polyethylene (B3416737) glycol (PEG) linker—plays a crucial role in modulating the overall performance of the bioconjugate. The length of this hydrophilic spacer can significantly influence a bioconjugate's stability, solubility, pharmacokinetics, and biological activity. This guide provides an objective comparison of different PEG linker lengths, supported by experimental data, to inform the selection of optimal linkers in bioconjugation strategies.
The incorporation of PEG linkers in bioconjugates, such as antibody-drug conjugates (ADCs), offers several advantages. The hydrophilic nature of PEG can help to overcome the solubility issues associated with hydrophobic payloads, and its flexible chain can provide spatial separation between the biomolecule and the conjugated payload, minimizing steric hindrance.[1] Furthermore, PEGylation can increase the hydrodynamic radius of the bioconjugate, leading to reduced renal clearance and a prolonged circulation half-life.[2] However, the choice of PEG linker length is not trivial and necessitates a careful balance between these beneficial properties and the potential for diminished biological activity.
Comparative Analysis of PEG Linker Lengths: A Data-Driven Overview
The selection of an appropriate PEG linker length is often a compromise between enhancing pharmacokinetic properties and maintaining potent biological activity. The following tables summarize quantitative data from various studies, comparing key performance metrics across different PEG linker lengths in the context of ADCs.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
| PEG Linker Length | Clearance Rate (mL/day/kg) | Half-Life (t½) Extension | Reference |
| No PEG | ~15 | - | [3] |
| PEG2 | ~10 | - | [3] |
| PEG4 | ~7 | 2.5-fold (Affibody-MMAE) | [3][4] |
| PEG8 | ~5 | - | [3] |
| PEG12 | ~5 | - | [3] |
| PEG24 | ~5 | - | [5] |
| 4 kDa | - | 2.5-fold (Affibody-MMAE) | [4] |
| 10 kDa | - | 11.2-fold (Affibody-MMAE) | [4] |
Table 2: Influence of PEG Linker Length on In Vitro Cytotoxicity of ADCs
| Targeting Moiety | Payload | PEG Linker Length | IC50 Fold Increase (vs. No PEG) | Reference |
| Affibody | MMAE | 4 kDa | 4.5-fold | [4][6] |
| Affibody | MMAE | 10 kDa | 22-fold | [4][6] |
Table 3: Effect of PEG Linker Length on In Vivo Efficacy of ADCs
| ADC | Tumor Model | PEG Linker Length | Tumor Growth Inhibition | Reference |
| ZHER2-MMAE | NCI-N87 | 10 kDa | Stronger inhibition vs. no PEG and 4 kDa PEG | [6] |
Experimental Protocols
Detailed methodologies are essential for the accurate comparison of bioconjugates with different PEG linker lengths. Below are representative protocols for key experiments.
ADC Synthesis and Characterization
a. Antibody Modification and Conjugation: A monoclonal antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose free sulfhydryl groups.[1] A pre-synthesized drug-linker construct with a defined PEG length (e.g., PEG4, PEG8, PEG24) and a maleimide (B117702) functional group is then added to the reduced antibody solution and incubated to form a stable thioether bond.[1]
b. Purification: The resulting ADC is purified from unreacted drug-linker and other impurities using size-exclusion chromatography (SEC).[3]
c. Drug-to-Antibody Ratio (DAR) Determination: The average number of drug molecules conjugated to each antibody is a critical quality attribute.
-
UV-Vis Spectroscopy: The concentrations of the antibody and the drug are determined by measuring the absorbance at 280 nm and the drug's maximum absorbance wavelength, respectively. The DAR is then calculated from the molar ratio of the drug to the antibody.[7]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.[8][9] This technique provides information on the distribution of different DAR species (e.g., DAR0, DAR2, DAR4).[9]
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC against cancer cells.
-
Cancer cells (both antigen-positive and antigen-negative lines) are seeded in 96-well plates.[10]
-
The cells are treated with serial dilutions of the ADC, unconjugated antibody (as a negative control), and free drug.[10]
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay that measures ATP levels.[11][12]
-
The half-maximal inhibitory concentration (IC50) is calculated by plotting the cell viability against the ADC concentration.[11]
Pharmacokinetic (PK) Study in Rodents
This study evaluates the in vivo stability and clearance of the ADC.
-
ADCs with varying PEG linker lengths are administered intravenously to rodents (e.g., mice or rats) at a specific dose.[1][13]
-
Blood samples are collected at various time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr).[1]
-
The concentration of the ADC in the plasma is quantified using an enzyme-linked immunosorbent assay (ELISA) that detects the antibody component.[13]
-
Pharmacokinetic parameters such as clearance rate and half-life are calculated from the plasma concentration-time curve.[14]
In Vivo Efficacy (Tumor Growth Inhibition) Study
This study assesses the anti-tumor activity of the ADC in a preclinical model.
-
Tumor-bearing animal models are established by inoculating cancer cells into immunocompromised mice.[15]
-
Once tumors reach a certain volume, the animals are randomized into treatment groups.[15]
-
The ADCs, along with relevant controls (e.g., vehicle, unconjugated antibody), are administered to the animals according to a defined dosing schedule.[15]
-
Tumor volume and body weight are measured regularly to monitor treatment efficacy and toxicity.[15]
-
Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.[1]
Visualizing the Process and Principles
To better understand the experimental workflow and the structural implications of PEG linker length, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Proliferation Inhibition Assay - Creative Diagnostics [qbd.creative-diagnostics.com]
- 13. Pharmacokinetics Considerations for Antibody Drug Conjugates - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the Mass Spectrometric Characterization of Propargyl-PEG4-mesyl Ester and an NHS-Ester Alternative for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mass spectrometric characterization of Propargyl-PEG4-mesyl ester conjugates versus those formed with a common alternative, Propargyl-PEG4-NHS ester. Understanding the mass spectrometric behavior of these linkers is crucial for the unambiguous identification and characterization of bioconjugates in drug development and proteomics research. This document outlines the key differences in their reactivity, expected fragmentation patterns, and the experimental protocols for their analysis, supported by comparative data tables and workflow diagrams.
Introduction to Linker Chemistry and Mass Spectrometry
This compound and Propargyl-PEG4-NHS ester are both popular bifunctional linkers used in bioconjugation. They share a propargyl group, which allows for "click" chemistry reactions with azide-modified molecules, and a PEG4 spacer to enhance solubility. The key difference lies in their reactive group for conjugation to proteins or other biomolecules: the mesyl ester is reactive towards nucleophiles like thiols (e.g., cysteine residues), while the N-hydroxysuccinimide (NHS) ester specifically targets primary amines (e.g., lysine (B10760008) residues and N-termini).[1][2][3] This difference in reactivity influences not only the conjugation strategy but also the subsequent mass spectrometric analysis.
Mass spectrometry is an indispensable tool for the characterization of PEGylated proteins and other bioconjugates.[4] Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are routinely employed to determine the molecular weight of the conjugate, the degree of PEGylation, and the site of modification.[4][5] Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of the molecule, revealing details about the linker and the conjugated biomolecule.
Comparative Data Summary
The following tables summarize the key characteristics and expected mass spectrometric data for this compound and Propargyl-PEG4-NHS ester.
| Linker Characteristic | This compound | Propargyl-PEG4-NHS ester |
| Reactive Group | Mesyl (Sulfonate) Ester | N-Hydroxysuccinimide (NHS) Ester |
| Target Residues | Primarily Thiols (e.g., Cysteine) | Primarily Primary Amines (e.g., Lysine, N-terminus)[1][2] |
| Reaction Type | Nucleophilic Substitution (SN2) | Acylation |
| Byproduct | Methanesulfonic acid | N-hydroxysuccinimide |
| Mass Spectrometry Data | This compound Conjugate | Propargyl-PEG4-NHS ester Conjugate |
| Expected Mass Shift upon Conjugation | Mass of Propargyl-PEG4-moiety | Mass of Propargyl-PEG4-acyl moiety |
| Predicted Key Fragmentation Sites | - Cleavage of the PEG chain- Loss of the mesyl group or its remnants- Fragmentation of the conjugated biomolecule | - Cleavage of the PEG chain- Amide bond cleavage- Fragmentation of the conjugated biomolecule |
| Ionization Efficiency (ESI) | Generally good | Generally good |
Experimental Protocols
Detailed methodologies for the characterization of bioconjugates formed with these linkers are provided below.
Sample Preparation for Mass Spectrometry
-
Conjugation Reaction:
-
This compound: React the linker with the thiol-containing biomolecule (e.g., a protein with a free cysteine) in a suitable buffer (e.g., phosphate (B84403) buffer with EDTA) at a pH range of 7.5-8.5.
-
Propargyl-PEG4-NHS ester: React the linker with the amine-containing biomolecule (e.g., a protein with accessible lysines) in an amine-free buffer (e.g., phosphate buffer) at a pH range of 7-9.[2]
-
-
Purification: Remove excess linker and byproducts using size-exclusion chromatography (SEC) or dialysis.
-
Denaturation and Digestion (for peptide mapping): For site-specific localization of the modification, the purified conjugate is denatured (e.g., with urea (B33335) or guanidinium (B1211019) chloride), reduced (e.g., with DTT, if applicable), alkylated (e.g., with iodoacetamide), and then digested with a protease such as trypsin.[5]
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column is typically used for separating peptides and small proteins.[5]
-
Mobile Phase A: 0.1% formic acid in water.[5]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[5]
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the analytes.[5]
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Full Scan (MS1): Acquire spectra over a mass-to-charge (m/z) range appropriate for the expected analytes (e.g., 300-2000 m/z for peptides).[5]
-
Tandem MS (MS/MS): Use data-dependent acquisition to select precursor ions from the full scan for fragmentation. Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) are common fragmentation methods.[5]
-
Visualization of Workflows and Concepts
The following diagrams illustrate the experimental workflow and the chemical structures of the linkers.
Caption: Mass spectrometry workflow for bioconjugate characterization.
Caption: Linker reactivity comparison.
Discussion of Fragmentation Patterns
The fragmentation behavior in MS/MS is dictated by the chemical nature of the linker and its bond to the biomolecule.
-
This compound Conjugates: Upon conjugation to a thiol group, a stable thioether bond is formed. During CID or HCD, fragmentation is expected to occur along the PEG chain, resulting in a characteristic loss of 44 Da (C2H4O) units. Cleavage of the bond between the sulfur of the cysteine and the PEG linker is also possible. The mesyl group is lost during the conjugation reaction.
-
Propargyl-PEG4-NHS ester Conjugates: The NHS ester forms an amide bond with primary amines, which is generally stable. Similar to the mesyl-ester conjugate, fragmentation along the PEG linker is expected. Additionally, cleavage of the newly formed amide bond can occur, which can be diagnostic for identifying the modified peptide. The fragmentation of the peptide backbone (b- and y-ions) will also be observed, with the mass of the linker attached to the relevant fragment ions, aiding in the localization of the modification site.
Conclusion
The choice between this compound and Propargyl-PEG4-NHS ester depends on the available reactive residues on the target biomolecule. Both linkers can be effectively characterized using standard LC-MS/MS workflows. The key differences in their mass spectrometric behavior arise from the nature of the covalent bond formed with the protein. A thorough understanding of their fragmentation patterns is essential for accurate data interpretation, enabling confident identification of the conjugate and the precise localization of the modification site. This guide provides a framework for researchers to design and interpret mass spectrometry experiments for the characterization of these important bioconjugates.
References
- 1. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Propargyl-PEG4-NHS ester, CAS 1428629-70-2 | AxisPharm [axispharm.com]
- 4. enovatia.com [enovatia.com]
- 5. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the HPLC Analysis of Propargyl-PEG4-mesyl Ester Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods and alternative techniques for the analysis of reactions involving Propargyl-PEG4-mesyl ester. This bifunctional linker is crucial in bioconjugation and drug delivery, making accurate monitoring of its reactions essential for product development and quality control. This document outlines detailed experimental protocols, presents comparative data, and visualizes key workflows to aid in method selection and implementation.
Introduction to this compound and its Analysis
This compound is a versatile molecule featuring a terminal alkyne for "click" chemistry reactions and a mesyl group that acts as a good leaving group for nucleophilic substitution. Monitoring the consumption of this reagent and the formation of products is critical for optimizing reaction conditions and ensuring the purity of the final conjugate. Due to the polyethylene (B3416737) glycol (PEG) chain, this compound lacks a strong UV chromophore, necessitating the use of universal HPLC detectors or alternative analytical methods.
High-Performance Liquid Chromatography (HPLC) Analysis
Reversed-phase HPLC is the most common chromatographic technique for the analysis of small PEGylated molecules. The separation is based on the hydrophobicity of the analytes.
Experimental Protocol: Reversed-Phase HPLC with Charged Aerosol Detection (CAD)
This protocol provides a general framework for the analysis of this compound and its reaction products. Optimization may be required based on the specific reaction mixture.
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Charged Aerosol Detector (CAD).
-
-
Column:
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). A C8 column can also be used for less hydrophobic analytes.
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
-
A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the more hydrophobic reaction products. For example:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
-
CAD Settings:
-
Evaporation Temperature: 35-45 °C
-
Gas (Nitrogen) Pressure: 35 psi
-
-
Sample Preparation:
-
Dilute the reaction mixture in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a suitable concentration (e.g., 0.1-1 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Data Presentation: Hypothetical Reaction Monitoring
The following table illustrates the type of data that can be obtained from monitoring a nucleophilic substitution reaction where this compound is consumed to form a new product.
| Time (hours) | This compound Peak Area | Product Peak Area | % Conversion |
| 0 | 100,000 | 0 | 0% |
| 1 | 75,000 | 25,000 | 25% |
| 2 | 50,000 | 50,000 | 50% |
| 4 | 20,000 | 80,000 | 80% |
| 8 | 5,000 | 95,000 | 95% |
| 24 | < 1,000 | > 99,000 | >99% |
Note: Peak areas are hypothetical and would be determined by integration of the chromatogram. % Conversion is calculated based on the relative peak areas of the starting material and product.
Visualization of HPLC Workflow
Caption: Workflow for HPLC analysis of a reaction mixture.
Comparison of HPLC Detectors
Since this compound lacks a strong UV chromophore, universal detectors are necessary. The two most common choices are the Charged Aerosol Detector (CAD) and the Evaporative Light Scattering Detector (ELSD).
| Feature | Charged Aerosol Detector (CAD) | Evaporative Light Scattering Detector (ELSD) |
| Principle | Measures charge imparted to analyte particles after nebulization and solvent evaporation. | Measures light scattered by analyte particles after nebulization and solvent evaporation. |
| Sensitivity | Generally higher sensitivity, with lower limits of detection (LOD)[1]. | Lower sensitivity compared to CAD[1]. |
| Dynamic Range | Wider linear dynamic range[1]. | Narrower linear dynamic range, often requiring non-linear calibration curves. |
| Response Uniformity | More uniform response across different analytes, making it suitable for impurity profiling and quantification without a specific standard for each component[1]. | Response can be influenced by the optical properties of the analyte. |
| Gradient Compatibility | Excellent compatibility with gradient elution. | Good compatibility with gradient elution. |
| Mobile Phase | Requires volatile mobile phases. | Requires volatile mobile phases. |
Recommendation: For quantitative analysis and impurity profiling of this compound reactions, CAD is generally the preferred detector due to its higher sensitivity and wider linear dynamic range. ELSD can be a suitable, more cost-effective alternative for qualitative analysis or when high sensitivity is not required.
Alternative Analytical Methods
While HPLC is a powerful tool, other techniques can be employed for the analysis of PEGylated molecules, particularly for quantification in complex matrices.
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Principle: ELISA utilizes antibodies that specifically recognize the PEG backbone.[2][3] A sandwich ELISA format can be used for quantification, where a capture antibody coats the plate, the PEGylated analyte binds, and a labeled detection antibody provides a signal.
-
Advantages:
-
Disadvantages:
-
Requires the availability of specific anti-PEG antibodies.
-
Does not provide information on the purity or heterogeneity of the sample.
-
Not suitable for distinguishing between different PEGylated species in a mixture (e.g., starting material vs. product).
-
Colorimetric Assays
-
Principle: These assays are based on the formation of a colored complex between PEG and a reagent. A common method involves the partitioning of a chromophore from an aqueous to a chloroform (B151607) phase in the presence of PEG.[4][5] Another method uses the aggregation of gold nanoparticles induced by PEG to produce a color change.[6][7]
-
Advantages:
-
Disadvantages:
-
Lower sensitivity and specificity compared to HPLC and ELISA.[8]
-
Prone to interference from other components in the reaction mixture.
-
Does not provide information on individual components in a mixture.
-
Comparison of Analytical Methods
| Method | Principle | Throughput | Information Provided | Key Advantage | Key Disadvantage |
| HPLC-CAD/ELSD | Chromatographic separation followed by universal detection. | Medium | Separation of reactants, products, and impurities; quantitative analysis. | High resolution and quantitative power for complex mixtures. | Requires specialized detector; method development can be time-consuming. |
| ELISA | Immunoassay using anti-PEG antibodies. | High | Quantification of total PEGylated material. | High sensitivity and specificity in complex matrices. | Does not provide purity information; requires specific antibodies. |
| Colorimetric Assay | Formation of a colored complex with PEG. | High | Quantification of total PEG content. | Simple, rapid, and low cost. | Low sensitivity and specificity; prone to interference. |
Logical Relationship of Method Selection
Caption: Decision tree for selecting an analytical method.
Conclusion
The analysis of this compound reactions is effectively achieved using reversed-phase HPLC with a universal detector such as CAD or ELSD. HPLC provides detailed information on reaction progress, product formation, and purity. For applications requiring high-throughput quantification of total PEGylated material, especially in biological matrices, ELISA offers a highly sensitive and specific alternative. Colorimetric assays, while less specific, provide a simple and rapid method for estimating total PEG concentration. The choice of analytical method should be guided by the specific requirements of the study, including the need for qualitative versus quantitative data, sample complexity, and throughput demands.
References
- 1. CAD vs ELSD: Which HPLC Detector Is Your Better Option? - AnalyteGuru [thermofisher.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sensitive measurement of polyethylene glycol-modified proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A colorimetric assay for estimation of polyethylene glycol and polyethylene glycolated protein using ammonium ferrothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A colorimetric assay for estimation of polyethylene glycol and polyethylene glycolated protein using ammonium ferrothiocyanate. | Semantic Scholar [semanticscholar.org]
- 6. A colorimetric method for the molecular weight determination of polyethylene glycol using gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
Propargyl-PEG4-Mesyl Ester: A Comparative Guide to Bioconjugation Efficiency
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the choice of linker is a critical determinant of the efficacy, stability, and pharmacokinetic profile of the final conjugate. This guide provides an objective comparison of Propargyl-PEG4-mesyl ester with other common conjugation reagents, supported by experimental principles and detailed methodologies to validate conjugation efficiency.
This compound is a bifunctional linker that offers the versatility of a propargyl group for "click" chemistry and a mesylate group for nucleophilic substitution.[1][2] The integrated polyethylene (B3416737) glycol (PEG) spacer enhances hydrophilicity, which can improve the solubility and reduce aggregation of the resulting bioconjugate. This guide will delve into the performance of the mesylate reactive group in comparison to other widely used functionalities for bioconjugation.
Comparative Analysis of Conjugation Chemistries
The efficiency of a bioconjugation reaction is paramount for producing homogenous and effective therapeutic and diagnostic agents. Below is a comparative summary of key performance indicators for different conjugation chemistries, focusing on the reactive moieties commonly paired with a PEG4 spacer.
| Feature | This compound | Propargyl-PEG4-NHS ester | Maleimide-PEG4-Linker |
| Target Residue(s) | Cysteine (thiol), Lysine (amine) | Lysine (primary amine) | Cysteine (thiol) |
| Primary Bond Formed | Thioether / Secondary Amine | Amide | Thioether |
| Reaction pH | 7.5 - 9.0 (Thiol); 8.0 - 9.5 (Amine) | 7.2 - 8.5 | 6.5 - 7.5 |
| Relative Reactivity | Moderate to High | High | Very High |
| Bond Stability | High (Thioether); High (Amine) | High | Moderate (subject to retro-Michael addition)[3][4] |
| Specificity | Moderate (can react with both thiols and amines) | High for primary amines | Very high for thiols at pH < 7.5 |
| Key Side Reactions | Alkylation of other nucleophilic residues. | Hydrolysis of the NHS ester.[5] | Hydrolysis of maleimide, reaction with amines at pH > 7.5. |
Experimental Protocols
To validate the efficiency of this compound conjugation, a series of well-defined experiments are necessary. Below are detailed protocols for conjugating the linker to a model protein and for quantifying the conjugation efficiency.
Protocol 1: Conjugation of this compound to a Model Protein (e.g., BSA)
Materials:
-
Bovine Serum Albumin (BSA)
-
This compound
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column)
-
Reaction tubes
Procedure:
-
Protein Preparation: Dissolve BSA in the Conjugation Buffer to a final concentration of 10 mg/mL.
-
Linker Preparation: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 100 mM.
-
Conjugation Reaction:
-
Add a 20-fold molar excess of the dissolved this compound to the BSA solution.
-
Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight with gentle agitation.
-
-
Quenching: Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM to consume any unreacted mesyl ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted linker and byproducts by passing the reaction mixture through a pre-equilibrated SEC desalting column with a suitable storage buffer (e.g., PBS, pH 7.4).
Protocol 2: Quantification of Conjugation Efficiency
The degree of conjugation, or drug-to-antibody ratio (DAR) in the context of ADCs, is a critical quality attribute. Several methods can be employed to determine this.
A. Mass Spectrometry (MS) Analysis:
-
Sample Preparation: Prepare the purified conjugate at a concentration of 1 mg/mL in a low-salt buffer. For analysis of heavy and light chains, the sample can be reduced with a reducing agent like DTT.
-
LC-MS Analysis: Inject the sample onto a reverse-phase HPLC column (e.g., C4) coupled to a high-resolution mass spectrometer.[6]
-
Data Analysis: Deconvolute the resulting mass spectrum to determine the mass of the unconjugated and conjugated protein species.[7] The number of attached linkers can be calculated from the mass shift.
B. TNBSA Assay for Primary Amine Modification: The 2,4,6-trinitrobenzenesulfonic acid (TNBSA) assay can be used to quantify the number of modified primary amines (lysine residues).[1][3]
-
Standard Curve: Prepare a standard curve using the unconjugated protein at various known concentrations.
-
Assay:
-
In a 96-well plate, add a known concentration of both the unconjugated and conjugated protein to separate wells.
-
Add the TNBSA reagent to each well according to the manufacturer's protocol.
-
Incubate at 37°C for 2 hours.
-
Measure the absorbance at 335 nm.
-
-
Calculation: The percentage of modified amines is determined by comparing the absorbance of the conjugated sample to the standard curve of the unconjugated protein.[8]
Visualizing the Workflow and Logic
To further elucidate the experimental process and the chemical logic, the following diagrams are provided.
Caption: Experimental workflow for this compound conjugation.
Caption: Reaction pathways for this compound conjugation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Conjugation Site Analysis by MS/MS Protein Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. enovatia.com [enovatia.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Molecules Conjugated with Propargyl-PEG4-mesyl Ester
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the choice of a linker is paramount to the efficacy, stability, and pharmacokinetic profile of the resulting molecule. Propargyl-PEG4-mesyl ester has emerged as a versatile heterobifunctional linker, enabling the conjugation of a wide array of molecules through its dual reactive sites. This guide provides an objective comparison of the biological activity of molecules conjugated with this compound against alternative linkers, supported by experimental data. Detailed protocols for key experiments are also included to facilitate the practical application of this technology.
The Role of this compound in Bioconjugation
This compound is a bifunctional linker featuring a propargyl group and a mesyl ester. The propargyl group, with its terminal alkyne, is amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," allowing for the stable and specific attachment of azide-containing molecules.[1] The mesyl group serves as an excellent leaving group for nucleophilic substitution reactions, enabling covalent linkage to nucleophiles such as thiols or amines on biomolecules. The tetraethylene glycol (PEG4) spacer enhances the hydrophilicity and solubility of the resulting conjugate.[2]
This dual functionality makes this compound a valuable tool in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Comparison with Alternative Linkers
The performance of a bioconjugate is significantly influenced by the nature of the linker. Key parameters for comparison include the length of the PEG chain, the type of reactive group, and the overall stability of the linkage.
Impact of PEG Linker Length
The length of the polyethylene (B3416737) glycol (PEG) chain in a linker can have a profound impact on the biological activity of a conjugate. While this guide focuses on the PEG4 variant, it is instructive to consider the effects of varying PEG lengths. Generally, longer PEG chains can increase the hydrodynamic radius of a conjugate, which often leads to a longer circulation half-life by reducing renal clearance. However, this can sometimes come at the cost of reduced binding affinity or cell permeability due to steric hindrance.
Table 1: Effect of PEG Linker Length on ADC In Vitro Cytotoxicity
| Linker | PEG Units | Conjugation Site | Target Cell Line | IC50 (nM) |
| mc | 0 | HC-S400C | SK-BR-3 | 0.25 |
| PEG2 | 2 | HC-S400C | SK-BR-3 | 0.12 |
| PEG6 | 6 | HC-S400C | SK-BR-3 | 0.11 |
Data synthesized from a study on anti-HER2 ADCs with different non-cleavable linkers.[1] "mc" refers to maleimidocaproyl, a non-PEG linker. HC-S400C is a specific cysteine conjugation site on the heavy chain of the antibody. SK-BR-3 is a HER2-positive breast cancer cell line.
The data in Table 1 suggests that for this particular ADC, the inclusion of a PEG linker (PEG2 and PEG6) enhanced the in vitro cytotoxicity compared to a non-PEG linker.[1]
Comparison of Reactive Groups: Mesylate vs. NHS Ester
The choice of the reactive group on the linker is critical for achieving efficient and stable conjugation. While this compound utilizes a mesylate group for reaction with nucleophiles, another common alternative is the N-hydroxysuccinimide (NHS) ester, which reacts with primary amines.
Table 2: Comparison of Mesylate and NHS Ester Reactive Groups
| Feature | Mesyl Ester | NHS Ester |
| Reactive Towards | Thiols, Amines, Hydroxyls | Primary Amines |
| Reaction Type | Nucleophilic Substitution | Acylation |
| Stability in Aqueous Solution | Generally stable | Prone to hydrolysis |
| Byproducts | Mesylate anion | N-hydroxysuccinimide |
The choice between a mesylate and an NHS ester will depend on the available functional groups on the molecule to be conjugated and the desired reaction conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for the evaluation of the biological activity of molecules conjugated with this compound.
Protocol 1: General Procedure for Conjugation of this compound to a Protein
This protocol describes a general method for the conjugation of this compound to a protein, such as an antibody, through available nucleophilic residues.
Materials:
-
Protein solution (e.g., antibody) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Desalting columns or dialysis cassettes (10 kDa MWCO)
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 5-10 mg/mL in PBS.
-
Linker Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the dissolved this compound to the protein solution. The reaction can be performed at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.
-
Purification: Remove the unreacted linker and byproducts by passing the reaction mixture through a desalting column or by dialysis against PBS.
-
Characterization: Characterize the resulting conjugate to determine the degree of labeling (e.g., by mass spectrometry) and protein concentration.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to assess the cytotoxic effect of a bioconjugate, such as an ADC, on cancer cells.
Materials:
-
Target cancer cell line (e.g., SK-BR-3) and a negative control cell line
-
Complete cell culture medium
-
The bioconjugate of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the bioconjugate in complete medium. Add 100 µL of the diluted compound to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizing Biological Pathways and Workflows
Diagrams created using Graphviz (DOT language) can help to visualize the complex processes involved in the action of these bioconjugates.
References
- 1. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
In Vitro Stability of Propargyl-PEG4-Mesyl Ester Linkers: A Comparative Guide
For researchers, scientists, and drug development professionals, the stability of linker technologies is a critical parameter in the design of effective bioconjugates, including antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). The Propargyl-PEG4-mesyl ester linker, a bifunctional molecule featuring a terminal alkyne for click chemistry and a mesylate group for nucleophilic substitution, offers a versatile tool for bioconjugation. This guide provides a comparative analysis of the in vitro stability of linkers, with a focus on the chemical principles governing the stability of the mesylate ester, and compares it with other commonly used amine-reactive functionalities.
Comparative Stability of Amine-Reactive Linkers
| Linker Functional Group | Reactive Towards | Bond Formed | Relative Stability in Physiological Buffer (pH 7.4) | Key Considerations |
| Mesylate Ester | Primary & Secondary Amines, Thiols, Hydroxyls | Alkylamine, Thioether, Ether | Generally stable; susceptible to hydrolysis over extended periods. | Good leaving group for nucleophilic substitution. Hydrolytic stability is pH-dependent. |
| NHS Ester | Primary Amines | Amide | Prone to hydrolysis, with half-lives ranging from minutes to hours depending on pH and buffer composition. | Widely used but requires careful control of reaction conditions to minimize hydrolysis. |
| Maleimide | Thiols | Thioether (via Michael addition) | The resulting thioether bond can be susceptible to retro-Michael reaction, leading to deconjugation. | Stability can be enhanced by hydrolysis of the succinimide (B58015) ring. |
Note: The stability of all linkers is influenced by factors such as pH, temperature, buffer composition, and the presence of enzymes in biological matrices like plasma.
Experimental Protocols
To assess the in vitro stability of this compound and other linkers, a well-defined experimental protocol is essential. The following outlines a general procedure for evaluating linker stability in human plasma using Liquid Chromatography-Mass Spectrometry (LC-MS).
Objective:
To determine the rate of degradation of a linker in human plasma over time.
Materials:
-
This compound (or other linker of interest)
-
Human plasma (pooled, anticoagulated with heparin or EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Internal standard (a stable molecule with similar chromatographic behavior)
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Experimental Workflow Diagram:
A Researcher's Guide to Click Chemistry Reagents: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical determinant of success in bioconjugation, diagnostics, and the synthesis of novel therapeutics. "Click chemistry" offers a powerful toolkit of reactions that are rapid, efficient, and bioorthogonal. This guide provides a comprehensive comparative analysis of common click chemistry reagents, supported by quantitative data and detailed experimental protocols to facilitate informed decision-making.
Overview of Major Click Chemistry Reactions
Click chemistry is broadly categorized into three main types: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction. The choice between these reactions hinges on a trade-off between reaction kinetics, biocompatibility, and the nature of the molecules to be conjugated.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the archetypal click reaction, known for its high efficiency and rapid kinetics.[1] It involves the reaction between a terminal alkyne and an azide (B81097), catalyzed by copper(I) ions to form a stable triazole linkage.[2] While highly effective, the cytotoxicity of the copper catalyst can be a limitation for in vivo applications.[3]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To address the cytotoxicity concerns of CuAAC, SPAAC was developed as a copper-free alternative.[1] This reaction utilizes a strained cyclooctyne (B158145) that reacts spontaneously with an azide.[4] While generally slower than CuAAC, SPAAC is highly biocompatible and widely used for live-cell imaging and in vivo studies.[5]
-
Inverse-Electron-Demand Diels-Alder (IEDDA): This reaction involves a tetrazine and a strained alkene (like trans-cyclooctene, TCO) and is known for its exceptionally fast reaction kinetics, often orders of magnitude faster than SPAAC.[1] This makes it ideal for applications requiring rapid labeling at low concentrations.
Quantitative Comparison of Click Chemistry Reagents
The efficiency of a click chemistry reaction is often quantified by its second-order rate constant (k). A higher rate constant indicates a faster reaction. The following tables summarize the performance of various click chemistry reagents based on available experimental data.
Table 1: Comparative Reaction Kinetics of CuAAC and SPAAC
| Reaction Type | Reagents | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Characteristics |
| CuAAC | Terminal Alkyne + Azide (with Cu(I) catalyst) | 1 - 100 | Very fast kinetics, but requires a potentially cytotoxic copper catalyst.[1][5] |
| SPAAC | DBCO + Azide | ~0.1 - 2.0 | Good kinetics for a copper-free reaction, widely used in bioconjugation.[6] |
| SPAAC | BCN + Azide | ~0.01 - 0.1 | Slower than DBCO, but the smaller size of BCN can be advantageous in certain applications.[5] |
Table 2: Comparison of Second-Order Rate Constants for SPAAC Reagents
The choice of cyclooctyne in SPAAC reactions significantly impacts the reaction rate. The data below is for reactions with benzyl (B1604629) azide at room temperature.
| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant (M⁻¹s⁻¹) |
| Dibenzocyclooctyne | DBCO | ~0.1 - 2.0[6] |
| Bicyclo[6.1.0]nonyne | BCN | 0.012[5] |
| Dibenzoazacyclooctyne | DIBAC/ADIBO | 4.7 x 10⁻⁶ (with a sterically hindered azide)[5] |
| Biarylazacyclooctynone | BARAC | ~1.0[7] |
Note: Reaction rates can be influenced by the specific azide, solvent, and temperature.
Table 3: Performance Comparison in a Proteomics Application
A study comparing CuAAC and SPAAC for identifying O-GlcNAcylated proteins in A549 cells demonstrated the following:[8]
| Method | Reagent | Number of Identified Proteins |
| CuAAC | Biotin-Diazo-Alkyne | 229 |
| SPAAC | Biotin-DIBO-Alkyne | 188 |
These results suggest that for in vitro proteomics, CuAAC can offer higher identification efficiency.[8]
Experimental Protocols
Detailed methodologies are essential for reproducible results. The following are generalized protocols for common click chemistry applications.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Antibody-Drug Conjugation
Objective: To conjugate an azide-modified cytotoxic drug to an antibody containing a terminal alkyne.
Materials:
-
Antibody with a terminal alkyne group
-
Drug with an azide group
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Sodium ascorbate (B8700270)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Preparation of Stock Solutions:
-
Catalyst Premix:
-
In a microcentrifuge tube, mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio. Allow the mixture to stand for a few minutes to form the copper-ligand complex.[2]
-
-
Conjugation Reaction:
-
In a separate tube, combine the alkyne-modified antibody with the azide-modified drug. The molar ratio of antibody to drug will need to be optimized but is typically in the range of 1:4 to 1:10.[2]
-
Add the pre-mixed copper-THPTA catalyst to the antibody-drug mixture. A final copper concentration of 0.5-1 mM is often used.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.[2]
-
Gently mix the reaction and incubate at room temperature for 30-60 minutes, protecting it from light.[2]
-
-
Purification:
-
Remove unreacted drug and catalyst components by size-exclusion chromatography or dialysis.
-
Analyze the purified antibody-drug conjugate (ADC) to determine the drug-to-antibody ratio (DAR).
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling
Objective: To label an azide-modified biomolecule on the surface of live cells with a DBCO-functionalized fluorescent dye.
Materials:
-
Live cells with azide-modified surface biomolecules
-
DBCO-functionalized fluorescent dye
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency.
-
If metabolically labeling, incubate the cells with an azide-containing metabolic precursor for a sufficient time to allow incorporation into the target biomolecules.
-
Wash the cells gently with PBS to remove any unincorporated precursor.
-
-
Labeling Reaction:
-
Prepare a stock solution of the DBCO-functionalized fluorescent dye in DMSO.
-
Dilute the DBCO-dye stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the low micromolar range).
-
Remove the PBS from the cells and add the medium containing the DBCO-dye.
-
Incubate the cells at 37°C for 30-60 minutes. The optimal time may need to be determined empirically.
-
-
Washing and Imaging:
-
Remove the labeling medium and wash the cells three times with PBS to remove any unreacted dye.
-
The cells are now ready for imaging using fluorescence microscopy.
-
Visualizing Workflows and Concepts
Diagrams created using Graphviz (DOT language) can help to visualize complex workflows and relationships.
Caption: Workflow for comparing CuAAC and SPAAC in antibody-drug conjugate (ADC) production.
Caption: Decision tree for selecting an appropriate click chemistry method for bioconjugation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NMR Analysis for the Structural Confirmation of Propargyl-PEG4-mesyl ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Propargyl-PEG4-mesyl ester with potential precursors and impurities using Nuclear Magnetic Resonance (NMR) analysis. Due to the limited availability of public experimental NMR data for this compound, this guide utilizes predicted chemical shifts based on its structure and data from analogous compounds. This information is intended to aid researchers in the structural verification of their synthesized products.
Structural Overview
This compound is a heterobifunctional linker commonly used in bioconjugation and drug delivery. Its structure consists of a terminal propargyl group for "click" chemistry, a tetraethylene glycol (PEG4) spacer to enhance solubility, and a terminal mesyl group which is an excellent leaving group for nucleophilic substitution.
Chemical Structure of this compound:
Predicted NMR Data for Structural Confirmation
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. These values are compared against the known NMR data for its precursor, Propargyl-PEG4-alcohol, and potential unreacted starting materials or impurities, such as tetraethylene glycol, propargyl alcohol, and methanesulfonyl chloride.
Table 1: Comparative ¹H NMR Chemical Shifts (ppm)
| Compound | Propargyl Group (C≡C-H) | Propargyl Group (-O-CH₂-C≡) | PEG Backbone (-O-CH₂-CH₂-O-) | Mesyl Group (-CH₃) | Terminal -OH (in alcohol) | Other |
| This compound (Predicted) | ~2.4 - 2.8 (t) | ~4.2 (d) | ~3.6 - 3.8 (m) | ~3.1 (s) | - | -CH₂-OMs: ~4.3 (t) |
| Propargyl-PEG4-alcohol | ~2.4 (t) | ~4.2 (d) | ~3.6 - 3.7 (m) | - | Variable (broad s) | -CH₂-OH: ~3.7 (t) |
| Tetraethylene Glycol | - | - | ~3.6 - 3.7 (m) | - | Variable (broad s) | -CH₂-OH: ~3.7 (t) |
| Propargyl Alcohol | ~2.5 (t) | ~4.3 (d) | - | - | Variable (broad s) | - |
| Methanesulfonyl Chloride | - | - | - | ~3.2 (s) | - | - |
Table 2: Comparative ¹³C NMR Chemical Shifts (ppm)
| Compound | Propargyl Group (C≡C-H) | Propargyl Group (-O-CH₂-C≡) | PEG Backbone (-O-CH₂-CH₂-O-) | Mesyl Group (-CH₃) | Other |
| This compound (Predicted) | ~80 (C≡), ~75 (≡CH) | ~58 | ~69-71 | ~37 | -CH₂-OMs: ~69 |
| Propargyl-PEG4-alcohol | ~80 (C≡), ~75 (≡CH) | ~58 | ~61, ~70, ~73 | - | - |
| Tetraethylene Glycol | - | - | ~61, ~70, ~73 | - | - |
| Propargyl Alcohol | ~82 (C≡), ~73 (≡CH) | ~51 | - | - | - |
| Methanesulfonyl Chloride | - | - | - | ~45 | - |
Experimental Protocols
A detailed protocol for acquiring ¹H and ¹³C NMR spectra to confirm the structure of this compound is provided below.
NMR Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of the purified this compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for this type of molecule.
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
NMR Data Acquisition
-
Instrument Tuning: Tune and match the NMR probe for both ¹H and ¹³C frequencies.
-
Shimming: Shim the magnetic field to obtain optimal resolution and lineshape.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 30-degree pulse angle, 1-2 second relaxation delay, 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 30-45 degree pulse angle, 2-5 second relaxation delay, 1024 or more scans to achieve adequate signal-to-noise.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Visualizing the Workflow and Logic
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical process for structural confirmation.
Caption: Workflow for NMR Analysis of this compound.
Caption: Logical Relationship for Structural Confirmation by ¹H NMR.
Disclaimer: The NMR data for this compound presented in this guide is predicted and should be used for reference purposes. For definitive structural confirmation, it is essential to acquire and interpret experimental NMR data for the synthesized compound. Commercial suppliers of this product may provide actual spectral data upon request.
Safety Operating Guide
Essential Guide to the Safe Disposal of Propargyl-PEG4-mesyl ester
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for Propargyl-PEG4-mesyl ester, a bifunctional linker commonly used in bioconjugation and drug delivery research. The information presented here is compiled from available safety data for the compound and related chemical structures.
I. Understanding the Hazards
This compound is recognized as a substance that requires careful handling due to its potential health and environmental effects. Key hazard information is summarized below.
Table 1: Hazard and Safety Information for this compound
| Property | Information |
| GHS Pictogram | GHS07: Harmful/Irritant[1] |
| Signal Word | Warning[1] |
| Hazard Statements | H315: Causes skin irritation.[1]H319: Causes serious eye irritation.[1]H335: May cause respiratory irritation.[1] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]P264: Wash hands thoroughly after handling.[1]P271: Use only outdoors or in a well-ventilated area.[1]P280: Wear protective gloves/protective clothing and eye/face protection.[1]P302+P352: IF ON SKIN: Wash with plenty of water and soap.[1]P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
II. Proper Disposal Protocol
The following step-by-step protocol outlines the recommended procedure for the safe disposal of this compound. This protocol is based on guidelines for similar chemical compounds and should be adapted to comply with your institution's specific safety and environmental regulations.
Step 1: Personal Protective Equipment (PPE) and Environment
-
Don Appropriate PPE: Before handling any waste, ensure you are wearing safety goggles with side shields, a lab coat, and chemical-resistant gloves.
-
Work in a Ventilated Area: All waste handling and consolidation should be performed inside a certified chemical fume hood to prevent inhalation of any potential vapors.
-
Prepare Waste Containers: Obtain designated and correctly labeled hazardous waste containers from your institution's environmental health and safety (EHS) office.
Step 2: Waste Segregation and Collection
-
Liquid Waste:
-
Collect all aqueous and organic solutions containing this compound in a designated hazardous waste container.
-
Do not mix this waste stream with other incompatible chemical wastes.
-
-
Solid Waste:
-
Dispose of unused or expired solid this compound in its original container or a securely sealed and labeled waste bag. This should then be placed inside a designated solid hazardous waste container.
-
-
Contaminated Labware:
-
All disposable items that have come into contact with the chemical, such as pipette tips, tubes, and gloves, must be placed in a designated solid hazardous waste container.
-
Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol (B145695) or isopropanol). The resulting rinsate must be collected as hazardous liquid waste.
-
Step 3: Spill Management
In the event of a spill, adhere to the following procedure:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain the spill.
-
Collect and Dispose: Carefully collect the absorbent material and place it into a designated solid hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent and collect all cleaning materials as hazardous waste.
Step 4: Final Disposal
-
Labeling and Storage: Ensure all waste containers are securely sealed, accurately labeled with their contents, and stored in a designated, well-ventilated, and secure waste accumulation area.
-
Arrange for Pickup: Contact your institution's EHS office to arrange for the pickup and final disposal of the hazardous waste in accordance with local, state, and federal regulations.
III. Experimental Workflow for Disposal
The logical flow of the disposal process is visualized in the diagram below to ensure all steps are followed systematically.
Caption: Disposal Workflow for this compound
By adhering to these procedures, laboratory personnel can significantly mitigate the risks associated with the handling and disposal of this compound, fostering a safer research environment and ensuring compliance with environmental regulations.
References
Personal protective equipment for handling Propargyl-PEG4-mesyl ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Propargyl-PEG4-mesyl ester, a bifunctional linker used in bioconjugation and drug development. Adherence to these procedures is essential to ensure laboratory safety and experimental integrity. This compound is classified as an irritant, causing skin and eye irritation, and may cause respiratory irritation[1].
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. This is based on the known hazards of the compound and general best practices for handling reactive chemicals.
| Protection Type | Specific PPE | Reasoning & Best Practices |
| Eye and Face Protection | Chemical splash goggles meeting EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles when there is a risk of splashing. | To protect against serious eye irritation[1]. Goggles provide a seal around the eyes, and a face shield offers an additional layer of protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and changed immediately upon contamination. | To prevent skin irritation[1]. Double gloving is recommended for enhanced protection. Always wash hands thoroughly after handling. |
| Body Protection | A flame-resistant lab coat, fully buttoned. Long pants and closed-toe shoes are mandatory. | To protect the skin from potential splashes and spills. Avoid wearing shorts, skirts, or perforated shoes in the laboratory. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood, is required. If ventilation is inadequate or if aerosols may be generated, a respirator may be necessary. | To prevent respiratory tract irritation[1]. The need for a respirator should be determined by a risk assessment. |
Operational Plan: Safe Handling Workflow
The following diagram outlines the standard operating procedure for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
